ML604086
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |
InChI Key |
FABRBEGQMXBELT-SELNLUPBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N |
Canonical SMILES |
CC1CN(CCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)NC(=O)C4=CC=CC=C4C)C(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Selective CCR8 Inhibitor ML604086: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML604086 is a potent and selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) predominantly expressed on T-helper type 2 (Th2) cells and regulatory T cells (Tregs). By competitively blocking the binding of the endogenous ligand, C-C motif chemokine ligand 1 (CCL1), this compound effectively abrogates downstream signaling cascades. This inhibitory action prevents CCL1-mediated chemotaxis and intracellular calcium mobilization, key cellular responses involved in inflammatory processes and immune regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative in vitro and in vivo pharmacological profile, detailed experimental protocols for key assays, and a visual representation of its impact on the CCR8 signaling pathway.
Core Mechanism of Action: Competitive Antagonism of CCR8
This compound functions as a selective antagonist of the CCR8 receptor.[1][2] Its primary mechanism involves the direct inhibition of the interaction between CCR8 and its cognate chemokine ligand, CCL1.[1] This binding competition prevents the conformational changes in the CCR8 receptor that are necessary to initiate intracellular signaling. The consequence of this inhibition is the suppression of two critical CCL1-mediated cellular events: chemotaxis, the directed migration of cells along a chemical gradient, and the flux of intracellular calcium ions, a crucial second messenger in many signaling pathways.[1][2]
Quantitative Pharmacological Profile
The inhibitory potency of this compound has been quantified in various in vitro and in vivo settings. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell System | Value | Reference |
| IC50 (CCL1-mediated chemotaxis) | Cell line stably expressing cynomolgus CCR8 | 1.3 µM | [1] |
| IC50 (CCL1-mediated intracellular Ca2+ increase) | Cell line stably expressing cynomolgus CCR8 | 1.0 µM | [1] |
| Inhibition of CCL1 binding to CCR8 on CD4 T-cells (at 10 µM) | CD4 T-cells | 30% | [1] |
| Inhibition of CCL1 binding to CCR8 on CD4 T-cells (at 30 µM) | CD4 T-cells | 70% | [1] |
Table 2: In Vivo Dosage and Effects of this compound
| Parameter | Animal Model | Dosage | Observed Effect | Reference |
| Intravenous Infusion | Macaca fascicularis (Cynomolgus monkey) | 1.038 mg/kg | No significant effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance. | [1] |
Table 3: Off-Target Activity of this compound
| Target | Concentration | Inhibition Rate | Reference |
| Serotonin Receptor 5HT1a | 10 µM | 30% | [1] |
| Serotonin Receptor 5HT1a | 30 µM | 70% | [1] |
Signaling Pathways Modulated by this compound
CCR8 is a canonical G-protein coupled receptor (GPCR). Upon binding of its ligand CCL1, it activates heterotrimeric G-proteins, primarily of the Gαi and Gαq families. This initiates a downstream signaling cascade that ultimately leads to chemotaxis and calcium mobilization. This compound, by preventing the initial ligand-receptor interaction, effectively shuts down this entire pathway.
Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are synthesized from publicly available information and standard laboratory practices.
Chemotaxis Assay (Transwell Migration Assay)
This assay quantitatively measures the ability of this compound to inhibit the directed migration of CCR8-expressing cells towards a CCL1 gradient.
Protocol:
-
Cell Preparation: Culture a cell line stably expressing CCR8 (e.g., cynomolgus CCR8-expressing cells) under standard conditions. On the day of the assay, harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free media. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Cell Pre-treatment: Mix equal volumes of the cell suspension and the this compound/vehicle dilutions. Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add media containing CCL1 (e.g., 10 nM) to the lower wells of a 24-well Transwell plate.
-
Add media without CCL1 to control wells to measure random migration.
-
Place the Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells.
-
Add 100 µL of the pre-treated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the inserts with water to remove excess stain.
-
Elute the stain from the migrated cells by incubating the inserts in a solution of 10% acetic acid.
-
Transfer the eluted stain to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL1 stimulation of CCR8-expressing cells.
Protocol:
-
Cell Preparation: Harvest CCR8-expressing cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-8 AM) to the cell suspension according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash them twice with the assay buffer to remove any extracellular dye. Resuspend the cells in the assay buffer at the desired final concentration.
-
Assay Plating: Dispense the dye-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature in the dark.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a baseline fluorescence reading for each well for 15-30 seconds.
-
Inject a solution of CCL1 (e.g., final concentration of 10 nM) into each well.
-
Immediately continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the percentage of inhibition of the calcium flux for each this compound concentration relative to the vehicle control. Calculate the IC50 value from a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR8-CCL1 axis in various physiological and pathological processes. Its well-defined mechanism of action as a selective CCR8 antagonist, coupled with its characterized in vitro and in vivo properties, makes it a suitable compound for studies in immunology, inflammation, and oncology. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to understand and further explore the therapeutic potential of targeting the CCR8 pathway.
References
ML604086: A Technical Overview of its Binding Affinity and Functional Antagonism of the CCR8 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8). This document outlines the quantitative data regarding its inhibitory potency, details the experimental methodologies for key assays, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Ligand | IC50 | Reference |
| This compound | Chemotaxis Assay | Cell lines stably expressing cynomolgus CCR8 | CCL1 | 1.3 µM | [1][2] |
| This compound | Calcium Mobilization Assay | Cell lines stably expressing cynomolgus CCR8 | CCL1 | 1.0 µM | [1][2] |
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR) that is primarily activated by the chemokine ligand CCL1.[3] Upon ligand binding, CCR8 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, predominantly of the Gi/o family. This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, a phenomenon measured in calcium mobilization assays. The activation of these pathways ultimately culminates in cellular responses such as chemotaxis, the directed migration of cells towards a chemical gradient.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional antagonism of CCR8 inhibitors like this compound.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the CCR8 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably transfected with human CCR8.
-
Radioligand: [¹²⁵I]-CCL1.
-
Test Compound: this compound or other unlabeled CCR8 ligands.
-
Non-specific Binding Control: A high concentration of unlabeled CCL1.
-
Assay Buffer: Tris-HCl buffer with MgCl₂, CaCl₂, and BSA.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For detecting radioactivity.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture CCR8-expressing cells to confluency.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, add a saturating concentration of unlabeled CCL1.
-
Add a fixed concentration of [¹²⁵I]-CCL1 to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.
Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced calcium flux.
Materials:
-
Cells: CCR8-expressing cells (e.g., HEK293-CCR8).
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: CCL1.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader: With automated injection capabilities.
Workflow:
Protocol:
-
Cell Plating:
-
Seed CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified time.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injector to add a fixed concentration of the agonist (CCL1) to each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting chemokine-induced cell migration.
Materials:
-
Cells: A cell line expressing CCR8 that is known to undergo chemotaxis (e.g., T-lymphocytes or transfected cell lines).
-
Chemoattractant: CCL1.
-
Test Compound: this compound.
-
Chemotaxis Chamber: Transwell plate with a porous membrane.
-
Cell Staining/Counting Method: Calcein AM staining and fluorescence measurement, or manual cell counting.
Workflow:
References
ML604086: A Technical Whitepaper on its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604086 is a selective, small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation.[1][2][3] As a member of the naphthalene sulfonamide class of antagonists, this compound has been investigated for its potential therapeutic applications.[4][5][6] This document provides a comprehensive overview of the selectivity profile of this compound, detailing its activity at its primary target and known off-target interactions. Furthermore, it outlines the experimental methodologies used to characterize this compound and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the known quantitative data for this compound's biological activity.
| Target | Assay Type | Species | IC50 / % Inhibition | Reference |
| CCR8 | CCL1-mediated Chemotaxis | Cynomolgus Monkey | 1.3 µM | [1] |
| CCR8 | CCL1-mediated Intracellular Ca2+ Increase | Cynomolgus Monkey | 1.0 µM | [1] |
| 5HT1a | Radioligand Binding Assay | Not Specified | 30% inhibition @ 10 µM | [1] |
| 5HT1a | Radioligand Binding Assay | Not Specified | 70% inhibition @ 30 µM | [1] |
Note: While a broad selectivity panel for this compound is not publicly available, related naphthalene sulfonamide CCR8 antagonists have been shown to exhibit high selectivity (at least 300-fold) over other GPCRs, including other chemokine receptors.[4][6]
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of CCR8 upon binding of its ligand, CCL1, and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
ML604086: A Technical Guide to its Downstream Signaling Effects as a CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML604086 is a selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) primarily expressed on T-helper type-2 (Th2) cells, regulatory T cells (Tregs), and macrophages.[1][2][3] By antagonizing the binding of the endogenous ligand, C-C motif chemokine ligand 1 (CCL1), this compound effectively modulates downstream signaling cascades, leading to the inhibition of key cellular processes such as chemotaxis and calcium mobilization.[1][4] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including detailed experimental protocols and quantitative data to support further research and drug development efforts in therapeutic areas such as inflammation, autoimmune diseases, and oncology.
Introduction to this compound and its Target, CCR8
This compound is a potent and selective antagonist of CCR8, a class A GPCR.[1][2] CCR8 and its primary ligand, CCL1, play a crucial role in the trafficking and function of various immune cells.[3][5] The CCL1-CCR8 axis is implicated in the pathogenesis of several inflammatory and autoimmune diseases, as well as in creating an immunosuppressive tumor microenvironment through the recruitment of Tregs.[6][7] As a selective inhibitor, this compound offers a valuable tool to probe the physiological and pathological roles of CCR8 signaling and presents a potential therapeutic agent for diseases driven by CCR8-mediated cellular responses.
Downstream Signaling Pathways of CCR8
CCR8, like other chemokine receptors, is a seven-transmembrane receptor that couples to intracellular heterotrimeric G proteins. Upon binding of its ligand, CCL1, CCR8 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the associated G protein, leading to its activation and dissociation from the Gβγ dimer. CCR8 primarily couples to the Gi class of G proteins.[8]
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ dimer, in turn, can activate various downstream effector molecules, most notably phospholipase Cβ (PLCβ).
Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][9] This rapid increase in intracellular calcium concentration is a hallmark of CCR8 activation and a key event in mediating cellular responses.
Furthermore, CCR8 signaling has been shown to activate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways, particularly in macrophages.[8] The precise molecular links between Gi protein activation and the JNK/NF-κB cascade are complex and can be cell-type specific, but they are critical for the transcriptional regulation of pro-inflammatory cytokines and other effector molecules.
The primary and well-established downstream effects of CCR8 activation are the induction of chemotaxis (directed cell migration) and the mobilization of intracellular calcium.[1][4][6]
Visualizing the CCR8 Signaling Cascade
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gosset.ai [gosset.ai]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. youtube.com [youtube.com]
- 6. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR8 (gene) - Wikipedia [en.wikipedia.org]
The Selective CCR8 Antagonist ML604086: A Technical Overview of its Impact on T-Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell migration is a tightly regulated process fundamental to immune surveillance and response. This intricate cellular trafficking is largely orchestrated by chemokines and their corresponding G protein-coupled receptors (GPCRs). Among these, the C-C chemokine receptor 8 (CCR8) has emerged as a significant target, particularly in the context of inflammatory diseases and cancer, due to its preferential expression on specific T-cell subsets, including regulatory T-cells (Tregs). The small molecule ML604086 has been identified as a selective antagonist of CCR8, offering a valuable tool to probe the receptor's function and a potential therapeutic agent. This technical guide provides an in-depth analysis of the effects of this compound on T-cell migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Inhibition of CCR8-Mediated Signaling
This compound exerts its effects by selectively inhibiting the binding of the chemokine ligand CCL1 to the CCR8 receptor on circulating T-cells.[1] This antagonism disrupts the downstream signaling cascades that are crucial for chemotaxis. The binding of CCL1 to CCR8 typically activates heterotrimeric G-proteins, primarily of the Gi and Gq families. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase by the Gαi subunit and the activation of phospholipase C (PLC) by Gβγ and Gαq subunits. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, a critical step in initiating cell migration. This compound blocks these CCL1-mediated events, leading to a reduction in T-cell chemotaxis and intracellular calcium mobilization.[1]
Quantitative Data Summary
The inhibitory effects of this compound on T-cell migration and associated signaling events have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of CCL1-Mediated T-Cell Chemotaxis by this compound
| Cell Type | Assay Type | Ligand | Inhibitor | IC50 (µM) | Reference |
| Cell line stably expressing cyno CCR8 | Chemotaxis Assay | CCL1 | This compound | 1.3 | [1] |
Table 2: In Vitro Inhibition of CCL1-Mediated Intracellular Calcium Influx by this compound
| Cell Type | Assay Type | Ligand | Inhibitor | IC50 (µM) | Reference |
| Cell line stably expressing cyno CCR8 | Calcium Flux Assay | CCL1 | This compound | 1.0 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide representative protocols for key experiments used to characterize the effects of this compound on T-cell migration.
T-Cell Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is a widely used method to quantify the chemotactic response of T-cells to a chemokine gradient.
Principle: T-cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains the chemokine of interest (e.g., CCL1). T-cells that migrate through the pores towards the chemokine gradient are quantified.
Materials:
-
T-cells (e.g., primary human T-cells or a T-cell line expressing CCR8)
-
This compound
-
Recombinant human CCL1
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: T-cells are washed and resuspended in assay medium at a concentration of 2.5 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: T-cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing CCL1 (at a pre-determined optimal concentration) to the lower wells of a 24-well plate. For control wells, add assay medium without CCL1.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent and a plate reader.
-
-
Data Analysis: The percentage of migrated cells in the presence of the inhibitor is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Intracellular Calcium Flux Assay
This assay measures the change in intracellular calcium concentration in T-cells following stimulation with a chemokine.
Principle: T-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon chemokine stimulation, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time using a flow cytometer or a fluorescence plate reader.
Materials:
-
T-cells expressing CCR8
-
This compound
-
Recombinant human CCL1
-
Fluo-4 AM (or other suitable calcium indicator dye)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Flow cytometer with a blue laser (488 nm) or a fluorescence microplate reader
Procedure:
-
Dye Loading:
-
Resuspend T-cells in assay buffer.
-
Prepare a Fluo-4 AM loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Inhibitor Pre-incubation: Resuspend the dye-loaded cells in assay buffer and pre-incubate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature in the dark.
-
Calcium Flux Measurement:
-
Acquire a baseline fluorescence reading of the cell suspension for approximately 30-60 seconds using a flow cytometer or plate reader.
-
Add CCL1 to the cell suspension to stimulate the cells.
-
Immediately continue acquiring fluorescence data for several minutes to record the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time is analyzed. The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. The inhibitory effect of this compound is calculated as the percentage reduction in the calcium response compared to the vehicle control. The IC50 value is determined from a dose-response curve.
In Vivo Primate Model of Asthma
This compound has been evaluated in a cynomolgus monkey model of asthma to assess its in vivo efficacy.
Model: Ascaris suum-sensitized cynomolgus monkeys.
Procedure Outline:
-
Animal Selection: Ascaris suum-sensitized monkeys with a demonstrated bronchoconstrictor response to antigen challenge are used.
-
Drug Administration: this compound or vehicle is administered via intravenous infusion.
-
Antigen Challenge: Following drug administration, the animals are challenged with aerosolized Ascaris suum antigen.
-
Endpoint Measurements:
-
Pharmacokinetics (PK): Blood samples are collected at various time points to determine the plasma concentration of this compound.
-
Pharmacodynamics (PD): Inhibition of CCL1 binding to CCR8 on circulating T-cells is measured.
-
Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The number of eosinophils and other inflammatory cells is determined.
-
Pulmonary Function: Airway resistance and compliance are measured before and after antigen challenge.
-
In the reported study, while this compound achieved high levels of CCR8 occupancy on circulating T-cells, it did not significantly affect allergen-induced airway eosinophilia or changes in airway mechanics in this model.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
References
The Core Interaction: A Technical Guide to ML604086 and CCL1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interaction between the small molecule inhibitor ML604086 and the chemokine CCL1, focusing on the underlying molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to characterize this interaction. The content is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.
Introduction to this compound and the CCL1-CCR8 Axis
Chemokine (C-C motif) ligand 1 (CCL1) is a protein that plays a significant role in the orchestration of immune responses. It exerts its effects by binding to and activating its cognate receptor, the C-C chemokine receptor type 8 (CCR8), a G-protein coupled receptor (GPCR). The CCL1-CCR8 signaling axis is implicated in the trafficking of various immune cells, including T-helper type 2 (Th2) cells and regulatory T cells (Tregs), and is involved in inflammatory and allergic diseases.
Quantitative Data Summary
The inhibitory activity of this compound on CCL1-mediated cellular responses has been quantified in several key studies. The following table summarizes the available quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 1.3 µM | CCL1-mediated chemotaxis in a cell line stably expressing cynomolgus CCR8. | [1][5] |
| IC50 | 1.0 µM | CCL1-mediated increase in intracellular Ca2+ in a cell line stably expressing cynomolgus CCR8. | [1][5] |
| Inhibition | >98% | Inhibition of CCL1 binding to CCR8 on circulating T-cells in a primate model of asthma. | [6][7][8] |
Signaling Pathways
The interaction between CCL1 and CCR8 initiates a signaling cascade that is characteristic of chemokine receptors. This compound acts by disrupting this pathway at its inception.
The CCL1-CCR8 Signaling Cascade
Upon binding of CCL1, CCR8 undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. Both components then proceed to modulate the activity of downstream effector molecules.
Key downstream events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Activation of Phospholipase C (PLC): The Gβγ subunit can activate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
MAPK/ERK and NF-κB Pathway Involvement: The CCL1-CCR8 axis has also been shown to influence the activation of the mitogen-activated protein kinase (MAPK/ERK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical for cell migration and cytokine production.
This compound, by preventing the initial binding of CCL1 to CCR8, abrogates these downstream signaling events.
Experimental Protocols
The following sections provide generalized protocols for the key experiments used to characterize the interaction between this compound and CCL1.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 value of this compound for the inhibition of CCL1-induced cell migration.
Materials:
-
CCR8-expressing cells (e.g., a transfected cell line or primary T-cells)
-
Chemotaxis chambers (e.g., Transwell plates with appropriate pore size)
-
Assay buffer (e.g., RPMI with 0.5% BSA)
-
Recombinant human CCL1
-
This compound
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Plate reader or flow cytometer for cell quantification
Procedure:
-
Cell Preparation: Culture CCR8-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Preparation of Chemoattractant and Inhibitor: Prepare a solution of CCL1 in assay buffer at a concentration known to induce a robust chemotactic response (e.g., 10-100 ng/mL). Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: a. Add the CCL1 solution to the lower wells of the chemotaxis chamber. b. In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber using a plate reader (for fluorescently labeled cells) or by lysing the cells and using a DNA/RNA quantification kit. Alternatively, cells can be counted using a flow cytometer.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL1-induced cell migration.
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the IC50 value of this compound for the inhibition of CCL1-induced calcium mobilization.
Materials:
-
CCR8-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Recombinant human CCL1
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for ratiometric analysis
Procedure:
-
Cell Preparation and Dye Loading: a. Harvest CCR8-expressing cells and resuspend them in assay buffer. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. c. Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Assay Setup: a. Dispense the dye-loaded cell suspension into the wells of a microplate. b. Prepare serial dilutions of this compound in assay buffer and add them to the wells containing the cells. Incubate for a short period (e.g., 15-30 minutes).
-
Measurement of Calcium Flux: a. Place the microplate in the FLIPR or flow cytometer. b. Establish a baseline fluorescence reading for each well. c. Add a solution of CCL1 to each well to stimulate the cells. d. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Plot the peak fluorescence intensity against the concentration of this compound. c. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CCL1-induced calcium flux.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (K_i) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the K_i value of this compound for the CCR8 receptor.
Materials:
-
Membrane preparations from cells expressing CCR8
-
Radiolabeled CCL1 (e.g., [^125I]-CCL1)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a series of tubes, combine the CCR8-containing membrane preparation, a fixed concentration of radiolabeled CCL1, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the amount of bound radioligand as a function of the concentration of this compound. b. Determine the IC50 value from the competition curve. c. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Conclusion
This compound is a potent and selective antagonist of the CCR8 receptor, effectively inhibiting the biological effects of its ligand, CCL1. By blocking the CCL1-CCR8 signaling axis, this compound serves as a critical tool for dissecting the roles of this pathway in health and disease. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its potential translation into therapeutic applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 8. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
The Role of ML604086 in Th2-Mediated Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8), and its role in the context of T helper 2 (Th2)-mediated inflammation. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Th2-Mediated Inflammation and the Role of CCR8
Th2 cells are a subset of CD4+ T helper cells that play a central role in the pathogenesis of allergic inflammatory diseases, such as asthma and atopic dermatitis. Upon activation, Th2 cells produce a characteristic panel of cytokines, including interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the recruitment and activation of eosinophils, mast cells, and other immune cells, leading to the hallmark features of allergic inflammation, including airway hyperresponsiveness, mucus production, and tissue eosinophilia.
The migration of Th2 cells to sites of inflammation is guided by chemokines and their receptors. CCR8 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes.[1][2] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), has been shown to be elevated in asthmatic patients. The CCL1/CCR8 signaling axis is therefore considered a potential therapeutic target for modulating Th2-driven inflammation. However, its precise role remains an area of active investigation, with some studies in murine models suggesting a critical role for CCR8 in Th2 responses, while others have found it to be dispensable.[3][4]
This compound is a selective small-molecule antagonist of CCR8. This guide will delve into the preclinical data available for this compound and its implications for the therapeutic targeting of CCR8 in Th2-mediated inflammatory diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity and its effects in a primate model of asthma.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Ligand | Parameter | Value | Reference |
| Chemotaxis | Cell line expressing cynomolgus CCR8 | CCL1 | IC50 | 1.3 µM | [5] |
| Intracellular Calcium Flux | Cell line expressing cynomolgus CCR8 | CCL1 | IC50 | 1.0 µM | [5] |
Table 2: In Vivo Efficacy of this compound in a Primate Model of Allergic Asthma
| Animal Model | Treatment | Parameter | Outcome | Reference |
| Ascaris suum-challenged cynomolgus monkeys | This compound (intravenous infusion) | Inhibition of CCL1 binding to CCR8 on circulating T-cells | >98% | [3][6][7] |
| Allergen-induced BAL eosinophilia | No significant effect | [3][6][7] | ||
| BAL Th2 cytokines (IL-4, IL-5, IL-13) | No significant effect | [3][6][7] | ||
| BAL mucus levels | No significant effect | [3][6][7] | ||
| Airway resistance and compliance | No significant effect | [3][6][7] |
Signaling Pathways and Mechanisms of Action
The Th2 Inflammatory Pathway
Th2-mediated inflammation is a complex process involving the differentiation of naive T cells and the subsequent action of Th2-derived cytokines on various effector cells. The master transcriptional regulator for Th2 cell differentiation is GATA3.
Caption: General signaling pathway of Th2-mediated inflammation.
The CCL1/CCR8 Signaling Axis and Inhibition by this compound
This compound acts by blocking the interaction of CCL1 with its receptor CCR8 on the surface of Th2 cells, thereby inhibiting downstream signaling events that lead to chemotaxis.
Caption: Mechanism of action of this compound on the CCL1/CCR8 signaling axis.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are representative methodologies based on standard practices in the field.
1. In Vitro Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
-
Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably transfected with the cynomolgus CCR8 gene.
-
Apparatus: 24-well transwell plate with 8.0-µm pore size inserts.
-
Procedure:
-
Culture CCR8-expressing cells to ~90% confluency.
-
Harvest and resuspend cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 700 µL of assay buffer containing a predetermined optimal concentration of CCL1 to the lower wells of the transwell plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
-
2. Intracellular Calcium Flux Assay
-
Objective: To measure the effect of this compound on CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.
-
Cell Line: CCR8-expressing cell line as described above.
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).
-
Apparatus: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
-
Procedure:
-
Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate and grow overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Add varying concentrations of this compound to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Inject a solution of CCL1 into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response for each condition.
-
Calculate the percent inhibition of the calcium flux for each concentration of this compound and determine the IC50 value.
-
3. In Vivo Primate Model of Allergic Asthma
-
Objective: To evaluate the efficacy of this compound in a relevant preclinical model of Th2-mediated airway inflammation.
-
Animal Model: Adult cynomolgus monkeys (Macaca fascicularis) with known sensitivity to Ascaris suum antigen.[3][6][7]
-
Procedure:
-
Acclimatize animals and obtain baseline physiological measurements.
-
Administer this compound or vehicle via intravenous infusion.
-
Perform an airway challenge with nebulized Ascaris suum antigen.
-
Measure airway resistance and compliance before and after the allergen challenge.
-
At specified time points post-challenge, perform bronchoalveolar lavage (BAL) to collect airway fluid and cells.
-
Analyze BAL fluid for:
-
Total and differential cell counts (with a focus on eosinophils).
-
Levels of Th2 cytokines (IL-4, IL-5, IL-13) using a multiplex immunoassay (e.g., Luminex).
-
Mucus levels (e.g., by PAS staining or a specific mucin ELISA).
-
-
Collect blood samples to determine the pharmacokinetic profile of this compound and to confirm target engagement (inhibition of CCL1 binding to circulating T-cells) via flow cytometry.
-
Caption: Experimental workflow for the primate model of allergic asthma.
Conclusion
This compound is a potent and selective inhibitor of CCR8, effectively blocking CCL1-mediated signaling in vitro. However, in a primate model of allergic asthma, which is considered a high-fidelity preclinical model, antagonism of CCR8 with this compound did not translate into a significant reduction in Th2-mediated airway inflammation.[3][6][7] These findings suggest that the role of CCR8 in the complex inflammatory cascade of asthma may be dispensable in this specific context, or that other redundant pathways can compensate for its inhibition. Further research is warranted to fully elucidate the role of the CCL1/CCR8 axis in different inflammatory conditions and to determine the therapeutic potential of CCR8 antagonists.
References
- 1. Contribution of CCR4 and CCR8 to antigen-specific Th2 cell trafficking in allergic pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8 expression identifies CD4 memory T cells enriched for FOXP3+ regulatory and Th2 effector lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thorax.bmj.com [thorax.bmj.com]
- 4. Aberrant in Vivo T Helper Type 2 Cell Response and Impaired Eosinophil Recruitment in Cc Chemokine Receptor 8 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ML604086: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the in vitro characterization of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8). The information presented herein is compiled from publicly available scientific resources and is intended to provide researchers with a detailed understanding of the compound's mechanism of action, potency, and the experimental methodologies used for its evaluation.
Introduction
This compound is a small molecule antagonist of CCR8, a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking.[1][2][3][4] The primary ligand for CCR8 is the chemokine CCL1. The CCL1/CCR8 signaling axis is implicated in the migration of specific T-cell populations, particularly T helper 2 (Th2) cells and regulatory T (Treg) cells, to sites of inflammation.[5][6] By inhibiting this pathway, this compound blocks downstream cellular responses, including chemotaxis and calcium mobilization.[1][2][7] This makes it a tool for studying the biological roles of CCR8 and a potential therapeutic candidate for inflammatory diseases such as asthma.[5][8]
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Functional Antagonism | Cell lines stably expressing cynomolgus CCR8 | IC50 (CCL1-mediated chemotaxis) | 1.3 µM | [1] |
| Cell lines stably expressing cynomolgus CCR8 | IC50 (CCL1-mediated intracellular Ca²⁺ increase) | 1.0 µM | [1] | |
| Binding Inhibition | CD4 T-cells | % Inhibition of CCL1 binding to CCR8 | >98% (in vivo study reflecting in vitro activity) | [5][9] |
| Off-Target Activity | Serotonin Receptor 5HT1a | % Inhibition at 10 µM | 30% | [1] |
| Serotonin Receptor 5HT1a | % Inhibition at 30 µM | 70% | [1] |
Signaling Pathway and Mechanism of Action
CCR8 is a classical GPCR that, upon binding its cognate ligand CCL1, activates intracellular G proteins. This activation initiates a signaling cascade leading to downstream effects such as intracellular calcium (Ca²⁺) mobilization and the activation of pathways that control cell migration (chemotaxis). This compound acts as an antagonist, blocking the binding of CCL1 to CCR8 and thereby inhibiting these subsequent signaling events.
Caption: this compound inhibition of the CCL1-CCR8 signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below. These protocols are based on standard practices in the field.
This assay quantifies the ability of this compound to compete with the natural ligand (CCL1) for binding to the CCR8 receptor expressed on the surface of cells.
Principle: A labeled version of CCL1 (e.g., radiolabeled [¹²⁵I]-CCL1 or fluorescently labeled CCL1) is incubated with cells expressing CCR8 in the presence of varying concentrations of this compound. The displacement of the labeled ligand by the inhibitor is measured to determine the binding affinity (Ki) or inhibitory concentration (IC50).
Methodology:
-
Cell Preparation: Use a cell line stably or transiently expressing human or cynomolgus CCR8 (e.g., CHO, HEK293, or L1.2 cells).[10][11][12] Culture cells to an appropriate density and harvest.
-
Assay Setup: In a 96-well plate, add the CCR8-expressing cells.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Labeled Ligand Addition: Add a constant, predetermined concentration of labeled CCL1 to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Washing: Wash the cells to remove unbound labeled ligand.
-
Detection: Measure the amount of bound labeled ligand using an appropriate detection instrument (e.g., gamma counter for radiolabels, plate reader for fluorophores).
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a CCR8 competitive binding assay.
These assays measure the ability of this compound to inhibit the cellular functions triggered by CCL1-CCR8 signaling, namely chemotaxis and calcium mobilization.
A. Chemotaxis Assay
Principle: This assay measures the directed migration of CCR8-expressing cells towards a gradient of CCL1. The inhibitory effect of this compound on this migration is quantified.
Methodology:
-
Cell Preparation: Resuspend CCR8-expressing cells in assay buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Chemoattractant Addition: Add CCL1 to the lower chamber to act as the chemoattractant. Add buffer alone to control wells.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the plate for several hours at 37°C to allow cell migration through the membrane towards the CCL1 gradient.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, or by using a fluorescent dye to label the cells and measuring fluorescence in a plate reader.
-
Data Analysis: Calculate the chemotactic index (migration towards CCL1 / migration towards buffer). Plot the percent inhibition of the chemotactic index against this compound concentration to determine the IC50.[13]
B. Intracellular Calcium Mobilization Assay
Principle: This assay measures the transient increase in intracellular calcium concentration that occurs upon CCL1 binding to CCR8. This compound's ability to block this signal is measured.
Methodology:
-
Cell Loading: Load CCR8-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Compound Pre-incubation: Add various concentrations of this compound or a vehicle control to the loaded cells and incubate for a short period.
-
Signal Detection: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.
-
Ligand Stimulation: Inject a solution of CCL1 into the wells to stimulate the cells.
-
Fluorescence Reading: Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percent inhibition of the CCL1-induced calcium signal against the inhibitor concentration to calculate the IC50.
Caption: General workflow for cell-based functional assays.
Conclusion
The in vitro characterization of this compound demonstrates its function as a selective and potent antagonist of the CCR8 receptor. It effectively inhibits the key downstream signaling events of CCL1 binding, including chemotaxis and calcium mobilization, with IC50 values in the low micromolar range.[1] While it shows some off-target activity at higher concentrations, its profile supports its use as a valuable pharmacological tool for investigating the role of the CCL1/CCR8 axis in immunology and inflammatory disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma | Thorax [thorax.bmj.com]
- 10. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 | PLOS One [journals.plos.org]
- 13. Biochemical Analysis of Matrix Metalloproteinase Activation of Chemokines CCL15 and CCL23 and Increased Glycosaminoglycan Binding of CCL16 - PMC [pmc.ncbi.nlm.nih.gov]
ML604086: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML604086 is a selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor predominantly expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs). By competitively inhibiting the binding of the natural ligand, CCL1, this compound effectively blocks downstream signaling pathways, leading to the attenuation of chemotaxis and intracellular calcium mobilization. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in immunological research.
Introduction
The chemokine receptor CCR8 and its ligand CCL1 play a significant role in orchestrating immune responses, particularly in the context of allergic inflammation and cancer. Expression of CCR8 has been shown to be elevated in patients with asthma.[1][2][3][4] This has made CCR8 an attractive therapeutic target for inflammatory diseases. This compound has emerged as a valuable tool for investigating the biological functions of the CCL1-CCR8 axis.
Mechanism of Action
This compound functions as a selective antagonist of CCR8.[5] Its primary mechanism involves the direct inhibition of CCL1 binding to the receptor on the surface of immune cells, such as circulating T-cells.[1][6] This blockade prevents the conformational changes in CCR8 necessary for G protein coupling and the initiation of downstream signaling cascades. Consequently, this compound inhibits CCL1-mediated cellular responses, including chemotaxis (cell migration) and the release of intracellular calcium stores.[1][6]
Figure 1: this compound Signaling Pathway Inhibition.
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in cell-based assays using cell lines stably expressing cynomolgus CCR8.
| Assay | Cell Line | IC50 |
| CCL1-mediated Chemotaxis | Cynomolgus CCR8 stable cell line | 1.3 µM[1] |
| CCL1-mediated Intracellular Ca2+ Influx | Cynomolgus CCR8 stable cell line | 1.0 µM[1] |
| Table 1: In Vitro Inhibitory Activity of this compound |
In Vivo Studies: Primate Model of Asthma
A key study investigated the effects of this compound in a cynomolgus monkey model of asthma.[1][3][4]
Experimental Design
-
Animal Model: 12 cynomolgus monkeys with known sensitivity to Ascaris suum allergen.[1][3][4]
-
Treatment: Intravenous infusion of this compound or vehicle.[1][3][4]
-
Allergen Challenge: Airway challenge with Ascaris suum.[1][3][4]
-
Endpoints Measured:
-
Pharmacokinetics (PK) and systemic CCR8 inhibition.[1][3][4]
-
Inflammation, T helper 2 (Th2) cytokines (IL-4, IL-5, IL-13), and mucus in bronchoalveolar lavage (BAL).[1][3][4]
-
Airway resistance and compliance before and after allergen challenge, and in response to increasing concentrations of methacholine.[1][3][4]
-
Key Findings
This compound effectively inhibited CCL1 binding to CCR8 on circulating T-cells by over 98% throughout the study.[1][3][4] However, this potent antagonism of CCR8 did not translate into a significant reduction in:
-
Changes in airway resistance and compliance induced by allergen provocation or methacholine.[1][3][4]
These findings suggest that in this atopic primate model, CCR8 plays a dispensable role in the pathogenesis of allergic airway disease.[1][3][4]
Figure 2: In Vivo Primate Asthma Model Workflow.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of CCR8 inhibitors like this compound.
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Culture a cell line expressing CCR8 (e.g., CCR8-transfected CHO cells or a relevant T-cell line) to 80-90% confluency.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (CCL1) to the lower wells of a Boyden chamber plate.
-
Place the microporous membrane (e.g., 5 µm pore size) over the lower wells.
-
In a separate plate, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the Boyden apparatus.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a chemoattractant.
-
Cell Preparation:
-
Harvest CCR8-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at 1-2 x 10^6 cells/mL.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Transfer the dye-loaded cells to a fluorometer-compatible plate.
-
Establish a baseline fluorescence reading.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells by adding a pre-determined concentration of CCL1.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each condition.
-
Determine the inhibitory effect of this compound by comparing the response in the presence of the inhibitor to the vehicle control.
-
Conclusion
This compound is a potent and selective inhibitor of CCR8 that has been instrumental in elucidating the role of the CCL1-CCR8 axis in immunological processes. While it demonstrated high target engagement in a primate model of asthma, it did not show efficacy in ameliorating the disease pathology, suggesting a more complex role for CCR8 in allergic inflammation than previously anticipated. This technical guide provides researchers with the necessary information to effectively utilize this compound as a tool to further explore the multifaceted functions of CCR8 in health and disease.
References
- 1. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma | Thorax [thorax.bmj.com]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ML604086, a Selective CCR8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604086 is a selective inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 and its primary ligand, CCL1, play a significant role in mediating immune responses, particularly in the trafficking of T-cells.[1][2] Dysregulation of the CCL1/CCR8 axis has been implicated in various inflammatory diseases and cancer, making CCR8 an attractive therapeutic target. This compound effectively blocks the binding of CCL1 to CCR8, thereby inhibiting downstream signaling pathways involved in chemotaxis and calcium mobilization.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its biological activity.
Data Presentation
The following table summarizes the quantitative data available for this compound's inhibitory activity.
| Assay | Cell Line | Parameter | IC50 Value |
| CCL1-mediated Chemotaxis | Stably expressing cyno CCR8 | Inhibition of cell migration | 1.3 µM[1] |
| CCL1-mediated Calcium Influx | Stably expressing cyno CCR8 | Inhibition of intracellular Ca2+ increase | 1.0 µM[1] |
Signaling Pathway of this compound Action
This compound acts as an antagonist to the CCR8 receptor. Under normal physiological conditions, the binding of the chemokine CCL1 to CCR8 initiates a signaling cascade. This process begins with the activation of a G-protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium, along with other signaling events, ultimately results in cellular responses such as chemotaxis, the directed migration of the cell along a chemical gradient. This compound competitively inhibits the binding of CCL1 to CCR8, thereby blocking this entire signaling pathway and preventing the subsequent cellular response.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO at 105 mg/mL (206.44 mM).[2]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 5.08 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in DMSO if necessary to achieve the desired final concentrations.
-
For cell-based assays, dilute the stock or intermediate solution into pre-warmed (37°C) cell culture medium to the final desired concentration.[3] It is recommended to add the diluted inhibitor to the cell culture medium and mix well before adding to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Viability Assay (CCK-8 or MTT)
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
CCR8-expressing cells (e.g., stably transfected cell line, or primary T-cells)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound working solutions
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (using CCK-8):
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value if a dose-dependent effect is observed.
-
Chemotaxis Assay (Transwell Migration Assay)
This protocol is designed to evaluate the inhibitory effect of this compound on CCL1-induced cell migration.
Materials:
-
CCR8-expressing cells
-
Chemotaxis chambers (e.g., 24-well plates with 5 µm pore size polycarbonate membrane inserts)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Recombinant human CCL1
-
This compound working solutions
-
Calcein-AM or other cell viability dye for quantification
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Harvest CCR8-expressing cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of assay buffer containing a chemoattractant concentration of CCL1 (e.g., 50 ng/mL).[3] Include a negative control with assay buffer only.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2-4 hours.[3]
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the plate.
-
To quantify the migrated cells in the lower chamber, a standard curve can be generated by adding known numbers of cells to empty wells.
-
Add a fluorescent viability dye such as Calcein-AM to all wells (including the standard curve wells) and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Determine the number of migrated cells in each well using the standard curve.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control (CCL1-induced migration without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Intracellular Calcium Flux Assay
This protocol provides a method to measure the inhibitory effect of this compound on CCL1-induced intracellular calcium mobilization.
Materials:
-
CCR8-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Recombinant human CCL1
-
This compound working solutions
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or similar)
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest CCR8-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare the dye loading solution by adding the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and Pluronic F-127 (0.02-0.04%) to the cell suspension.
-
Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer at the desired final concentration.
-
-
Assay Setup:
-
Plate the dye-loaded cells into the black-walled microplate.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes) at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
-
Inject a solution of CCL1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well after the addition of CCL1.
-
Determine the percentage of inhibition of the calcium flux for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: ML604086 in a Primate Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonhuman primate models of asthma are crucial for preclinical evaluation of novel therapeutics due to their close physiological and immunological resemblance to humans.[1][2][3][4] One established model utilizes cynomolgus monkeys with a natural sensitivity to Ascaris suum antigen to induce an allergic asthma phenotype characterized by airway inflammation and hyperresponsiveness.[5][6][7][8] This document provides detailed application notes and protocols for a study investigating the efficacy of ML604086, a selective small molecule inhibitor of the CC chemokine receptor 8 (CCR8), in this primate model of asthma.[9][10][11] CCR8 and its ligand CCL1 have been implicated in the pathogenesis of asthma, suggesting that its inhibition could be a therapeutic strategy.[9][10][11] However, the study detailed herein demonstrated that this compound was ineffective at ameliorating the allergic airway disease in this atopic primate model.[9][10][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in the primate model of asthma.
Table 1: Pharmacodynamic Effect of this compound
| Parameter | Result | Citation |
| Inhibition of CCL1 binding to CCR8 on circulating T-cells | >98% | [9][10][11] |
Table 2: Effect of this compound on Allergen-Induced Airway Inflammation and Th2 Cytokines
| Parameter | Effect of this compound | Citation |
| Bronchoalveolar Lavage (BAL) Eosinophilia | No significant effect | [9][10][11] |
| BAL IL-4 Levels | No significant effect | [9][10][11] |
| BAL IL-5 Levels | No significant effect | [9][10][11] |
| BAL IL-13 Levels | No significant effect | [9][10][11] |
| BAL Mucus Levels | No significant effect | [9][10][11] |
Table 3: Effect of this compound on Airway Physiology
| Parameter | Effect of this compound | Citation |
| Allergen-Induced Airway Resistance | No significant effect | [9][10][11] |
| Allergen-Induced Airway Compliance | No significant effect | [9][10][11] |
| Methacholine-Induced Airway Resistance | No significant effect | [9][10][11] |
| Methacholine-Induced Airway Compliance | No significant effect | [9][10][11] |
Experimental Protocols
Animal Model
-
Selection Criteria: Animals naturally sensitized to Ascaris suum antigen.[5]
-
Housing and Care: Animals should be housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Design
A cohort of 12 cynomolgus monkeys was used in the study. The animals were subjected to an airway challenge with Ascaris suum antigen.[9][10][11]
-
Treatment Group: Received this compound administered by intravenous infusion.[9][10][11]
-
Control Group: Received a vehicle control via intravenous infusion.[9][10][11]
This compound Administration
-
Compound: this compound, a selective small molecule inhibitor of CCR8.[9][13]
-
Dosage and Timing: The specific dosage and timing of administration should be sufficient to achieve and maintain target engagement (e.g., >98% inhibition of CCL1 binding to CCR8) throughout the study period.[9][10][11]
Allergen Challenge Protocol
-
Procedure:
-
Anesthetize the monkeys.
-
Perform a baseline bronchoalveolar lavage (BAL) on one lung segment.[5]
-
Administer the Ascaris suum antigen challenge to a different lung segment using a pediatric bronchoscope.[5] The dose of the antigen should be predetermined to elicit a reproducible inflammatory response (e.g., 0.50 or 0.75 mg/challenge).[5]
-
Bronchoalveolar Lavage (BAL)
-
Purpose: To collect cells and fluid from the lungs to assess inflammation and cytokine levels.[5]
-
Procedure:
-
A pediatric bronchoscope is used to access the desired lung segment.[5]
-
Instill a sterile saline solution into the lung segment and then aspirate the fluid.
-
The collected BAL fluid is then processed for cell counting and cytokine analysis.
-
-
Timing: BAL is performed at baseline (pre-challenge) and 24 hours post-allergen challenge.[5]
Measurement of Airway Physiology
-
Parameters: Airway resistance and compliance are measured to assess lung function.[9][10][11]
-
Procedure:
Sample Analysis
-
Pharmacokinetics (PK): Blood samples are collected throughout the study to determine the concentration of this compound over time.[9][10][11]
-
Pharmacodynamics (PD): Systemic CCR8 inhibition is measured by assessing the binding of CCL1 to CCR8 on circulating T-cells.[9][10][11]
-
BAL Fluid Analysis:
-
Cell Differentials: Total and differential cell counts (e.g., eosinophils) are performed on the BAL cells.[5]
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are measured, typically by ELISA.[5][9][10][11]
-
Mucus Quantification: Mucus levels in the BAL fluid are assessed.[9][10][11]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a primate asthma model.
Caption: Hypothesized signaling pathway targeted by this compound in allergic asthma.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonhuman primate models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of a model of Ascaris Suum antigen-induced pulmonary inflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory infection of primates with Ascaris suum to provide a model of allergic bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor 7/8 Ligand, S28463, Suppresses Ascaris suum-induced Allergic Asthma in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascaris-induced bronchoconstriction in primates experimentally infected with Ascaris suum ova - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma | Thorax [thorax.bmj.com]
- 11. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of chemokine receptor C ... | Article | H1 Connect [archive.connect.h1.co]
- 13. This compound | CCR | TargetMol [targetmol.com]
Application Note & Protocol: Chemotaxis Assay Using ML604086
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in numerous physiological and pathological events, including immune responses, wound healing, and cancer metastasis.[1] The ability to modulate chemotaxis is therefore of significant interest in therapeutic development. Small molecule inhibitors offer a powerful tool for dissecting the signaling pathways that govern this process and for developing novel therapeutics.[]
This document provides a detailed protocol for utilizing ML604086, a putative small molecule inhibitor, in a chemotaxis assay. The described methodology is designed to quantify the inhibitory effect of this compound on the migration of a selected cell line towards a chemoattractant. While the precise molecular target of this compound is under investigation, this protocol provides a robust framework for its characterization as a chemotaxis inhibitor.
Principle of the Assay
The protocol described herein is based on the Boyden chamber or Transwell assay principle.[3] This widely used method employs a two-chamber system separated by a microporous membrane.[3][4] Cells are seeded into the upper chamber, and a chemoattractant is placed in the lower chamber, establishing a chemical gradient across the membrane. Cells with chemotactic ability will migrate through the pores towards the higher concentration of the chemoattractant.[4] The inhibitory potential of this compound is assessed by its ability to reduce the number of cells that migrate through the membrane in a dose-dependent manner.
Hypothetical Signaling Pathway of Chemotaxis Inhibition by this compound
For the purpose of this application note, we will hypothesize that this compound inhibits a key downstream effector in the chemokine signaling pathway, such as a phosphoinositide 3-kinase (PI3K). Chemokine receptors, which are G-protein coupled receptors (GPCRs), are activated by their ligands (chemoattractants).[5][6] This activation leads to the dissociation of G-protein subunits, which in turn can activate various downstream signaling cascades, including the PI3K pathway.[7][8] PI3K is crucial for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit downstream effectors that regulate actin polymerization and cell motility.[7] By inhibiting PI3K, this compound would disrupt this signaling cascade, leading to a reduction in directed cell migration.
Caption: Hypothetical signaling pathway of this compound-mediated chemotaxis inhibition.
Experimental Workflow
The following diagram outlines the major steps in the chemotaxis assay to evaluate the inhibitory effect of this compound.
Caption: Experimental workflow for the this compound chemotaxis inhibition assay.
Detailed Protocol
Materials and Reagents
-
Cell Line: A cell line known to exhibit a robust chemotactic response (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells, or primary immune cells like neutrophils).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Chemoattractant: A known chemoattractant for the chosen cell line (e.g., Fibroblast Growth Factor (FGF) for HT-1080, or a chemokine like CXCL12 for cells expressing CXCR4).[9][10]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI 1640 or DMEM).
-
Fetal Bovine Serum (FBS): For cell culture and as a potential chemoattractant.
-
Bovine Serum Albumin (BSA): For serum-free media preparations.
-
Transwell Inserts: With a pore size appropriate for the cell type (e.g., 8 µm for many cancer cell lines).[11]
-
24-well Companion Plates
-
Calcein-AM or other fluorescent dye for cell labeling (optional, for fluorometric quantification)
-
Fixation and Staining Reagents: Methanol and Crystal Violet or a commercial staining solution.
-
Microscope with a camera
-
Image analysis software
Procedure
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium or medium containing a low percentage of serum (e.g., 0.5% BSA) for 18-24 hours. This enhances the chemotactic response to the chemoattractant. c. On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution to avoid damaging cell surface receptors. d. Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free medium containing 0.5% BSA.
-
Assay Setup: a. Prepare a dilution series of this compound in the cell suspension medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.1% DMSO). Include a vehicle control (solvent only). b. In the lower wells of the 24-well plate, add 600 µL of the chemoattractant solution (e.g., medium with 10% FBS or a specific concentration of a chemokine). For a negative control, add serum-free medium without the chemoattractant. c. Add 100 µL of the cell suspension (containing the appropriate concentration of this compound or vehicle) to the top of the Transwell inserts. d. Carefully place the inserts into the lower wells, avoiding air bubbles.
-
Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and chemoattractant but is typically between 4 and 24 hours.[11]
-
Quantification of Cell Migration: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. d. Stain the fixed cells by immersing the inserts in a 0.5% crystal violet solution for 20 minutes. e. Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Data Acquisition and Analysis: a. Using a microscope, acquire images from several representative fields for each membrane. b. Count the number of migrated cells per field using image analysis software. c. Calculate the average number of migrated cells for each condition. d. Normalize the data to the vehicle control (set to 100% migration). e. Plot the percentage of migration against the concentration of this compound to determine the dose-response relationship and calculate the IC50 value (the concentration of inhibitor that reduces the chemotactic response by 50%).
Data Presentation
The following tables present hypothetical data from a chemotaxis assay evaluating the inhibitory effect of this compound on HT-1080 cell migration towards FGF.
Table 1: Raw Data of Migrated HT-1080 Cells
| Treatment Condition | Replicate 1 (Cells/Field) | Replicate 2 (Cells/Field) | Replicate 3 (Cells/Field) | Average (Cells/Field) | Std. Deviation |
| Negative Control (No FGF) | 12 | 15 | 11 | 12.7 | 2.1 |
| Vehicle Control (FGF + DMSO) | 155 | 162 | 158 | 158.3 | 3.5 |
| This compound (1 nM) | 148 | 155 | 151 | 151.3 | 3.5 |
| This compound (10 nM) | 125 | 131 | 128 | 128.0 | 3.0 |
| This compound (100 nM) | 82 | 88 | 85 | 85.0 | 3.0 |
| This compound (1 µM) | 45 | 49 | 47 | 47.0 | 2.0 |
| This compound (10 µM) | 18 | 22 | 20 | 20.0 | 2.0 |
Table 2: Dose-Dependent Inhibition of Chemotaxis by this compound
| This compound Concentration | Average Migrated Cells | % Migration (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 158.3 | 100.0% | 0.0% |
| 1 nM | 151.3 | 95.6% | 4.4% |
| 10 nM | 128.0 | 80.9% | 19.1% |
| 100 nM | 85.0 | 53.7% | 46.3% |
| 1 µM | 47.0 | 29.7% | 70.3% |
| 10 µM | 20.0 | 12.6% | 87.4% |
From this hypothetical data, the IC50 of this compound for the inhibition of HT-1080 cell chemotaxis would be approximately 120 nM.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in the positive control | - Insufficient incubation time- Chemoattractant concentration is not optimal- Pore size of the membrane is too small- Cell viability is low | - Optimize incubation time- Perform a dose-response curve for the chemoattractant- Use inserts with a larger pore size- Check cell viability before and after the assay |
| High cell migration in the negative control | - The "serum-free" medium contains chemoattractants- Cells are not properly serum-starved | - Use a medium with a defined composition- Ensure complete serum starvation |
| High variability between replicates | - Inconsistent cell seeding- Presence of air bubbles under the insert- Uneven staining or washing | - Ensure a homogenous cell suspension- Be careful when placing inserts in the wells- Standardize staining and washing procedures |
| Compound toxicity | - The concentration of this compound or the solvent is too high | - Perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound.[12] |
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of the small molecule this compound on cell chemotaxis. The described Transwell assay is a robust and widely used method for quantifying cell migration. By following this protocol, researchers can generate reliable data to characterize the potency of this compound as a chemotaxis inhibitor and further investigate its mechanism of action, contributing to the development of novel therapeutics targeting cell migration in various diseases.
References
- 1. ibidi.com [ibidi.com]
- 3. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 4. timothyspringer.org [timothyspringer.org]
- 5. Chemotaxis, chemokine receptors and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Signaling Mechanisms for Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. ibidi.com [ibidi.com]
- 10. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assay with ML604086
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604086 is a potent and selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] The interaction of CCR8 with its endogenous ligand, CCL1, triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] This calcium flux is a critical downstream event in CCR8-mediated cellular responses, including chemotaxis.[1][2] Monitoring the modulation of this calcium flux provides a robust method for characterizing the activity of CCR8 antagonists like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a cell-based calcium flux assay. The provided methodologies are designed for a high-throughput screening (HTS) compatible format using the fluorescent calcium indicator Fluo-4 AM.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Ligand | IC₅₀ | Reference |
| Inhibition of CCL1-mediated intracellular Ca²⁺ increase | Cell line stably expressing cynomolgus CCR8 | CCL1 | 1.0 µM | [1][2] |
| Inhibition of CCL1-mediated chemotaxis | Cell line stably expressing cynomolgus CCR8 | CCL1 | 1.3 µM | [1][2] |
Signaling Pathway
The activation of CCR8 by its ligand CCL1 initiates a well-characterized signaling pathway typical of Gq-coupled GPCRs. This pathway culminates in the release of calcium from intracellular stores. This compound acts by competitively inhibiting the binding of CCL1 to CCR8, thereby blocking this downstream signaling.
Experimental Protocols
General Workflow for Calcium Flux Assay
The following diagram outlines the general workflow for performing a calcium flux assay to determine the inhibitory activity of this compound.
Detailed Protocol: Fluo-4 AM No-Wash Calcium Mobilization Assay
This protocol is optimized for a homogeneous, no-wash assay format, which is ideal for high-throughput screening.
1. Materials and Reagents:
-
This compound (prepared as a stock solution in DMSO, e.g., 10 mM)
-
Recombinant human CCL1
-
CCR8-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CCR8)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Fluo-4 AM dye
-
Pluronic F-127 (as a 20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation, FLIPR)
2. Cell Plating:
-
Culture CCR8-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh growth medium.
-
Plate cells at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
3. Preparation of Dye-Loading Solution:
-
Prepare a 1X assay buffer by diluting a 10X stock of Pluronic F-127 into HHBS.
-
Reconstitute a vial of Fluo-4 AM in high-quality anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
On the day of the assay, prepare the working dye-loading solution by diluting the Fluo-4 AM stock solution into the 1X assay buffer to a final concentration of 2-5 µM. If using probenecid, add it to the dye-loading solution at a final concentration of 2.5 mM.
4. Cell Loading with Fluo-4 AM:
-
Remove the growth medium from the cell plate.
-
Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light.
5. Preparation of Compound and Agonist Plates:
-
Compound Plate (this compound): Prepare serial dilutions of this compound in HHBS. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Agonist Plate (CCL1): Prepare CCL1 in HHBS at a concentration that will give a final EC₈₀ concentration after addition to the cell plate. The EC₈₀ value should be predetermined in your specific cell line and assay conditions.
6. Assay Procedure (Antagonist Mode):
-
Place the cell plate into the fluorescence microplate reader.
-
Add the this compound dilutions (or vehicle) from the compound plate to the cell plate.
-
Pre-incubate the cells with this compound for 10-30 minutes at room temperature. This pre-incubation time may need to be optimized.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the CCL1 agonist from the agonist plate into the cell plate.
-
Immediately begin recording the fluorescence signal (Excitation: 490 nm, Emission: 525 nm) every 1-2 seconds for a total of 60-120 seconds to capture the peak calcium response.
7. Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence (ΔRFU).
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist addition or a maximal concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.
-
Dye Loading: Inconsistent dye loading can lead to high well-to-well variability. Ensure thorough mixing of the dye-loading solution and consistent incubation times.
-
Agonist Concentration: The use of an appropriate agonist concentration (EC₈₀) is crucial for accurately determining antagonist potency.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on cell viability and receptor signaling.
-
Signal-to-Background: Optimize cell density and dye concentration to achieve a good signal-to-background ratio.
-
Phototoxicity: Minimize exposure of the dye-loaded cells to light to prevent phototoxicity and photobleaching.
References
Application Notes and Protocols for Studying Regulatory T Cells (Tregs) with ML604086
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases. However, in the context of cancer, Tregs can suppress anti-tumor immunity, thereby promoting tumor growth and limiting the efficacy of immunotherapies. A key chemokine receptor expressed on Tregs, particularly those infiltrating tumors, is the C-C chemokine receptor 8 (CCR8). The interaction of CCR8 with its ligand, C-C motif chemokine ligand 1 (CCL1), is crucial for Treg recruitment, accumulation, and suppressive function within the tumor microenvironment.
ML604086 is a selective, small-molecule inhibitor of CCR8. By blocking the CCL1-CCR8 signaling axis, this compound offers a valuable tool for researchers to investigate the role of CCR8 in Treg biology and to evaluate the therapeutic potential of targeting this pathway. These application notes provide detailed protocols and supporting data for utilizing this compound in the study of Treg function.
Mechanism of Action
This compound selectively binds to CCR8, preventing the binding of its natural ligand, CCL1. This blockade inhibits downstream signaling pathways that are critical for Treg function. The CCL1-CCR8 interaction on Tregs is known to induce a signaling cascade that involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3, in turn, promotes the expression of the master Treg transcription factor, Forkhead box P3 (FOXP3), as well as other molecules associated with Treg suppressive function, such as the immunosuppressive cytokine Interleukin-10 (IL-10) and Granzyme B.[1][2][3] By inhibiting this initial binding event, this compound is expected to attenuate these downstream effects, thereby reducing Treg-mediated immunosuppression.
Quantitative Data
The following table summarizes the reported in vitro activity of this compound. This data is essential for determining the optimal concentration range for experimental use.
| Parameter | Cell Line/System | IC50 | Reference |
| CCL1-mediated Chemotaxis | Cell line stably expressing cynomolgus CCR8 | 1.3 µM | [4] |
| CCL1-mediated intracellular Ca2+ increase | Cell line stably expressing cynomolgus CCR8 | 1.0 µM | [4] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on Treg function.
Protocol 1: In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv) and is a gold-standard method for assessing Treg function. This protocol is adapted for the inclusion of a small molecule inhibitor.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25+ Regulatory T Cell Isolation Kit
-
Tconv cells (CD4+CD25-)
-
Treg cells (CD4+CD25+)
-
CellTrace™ Violet or CFSE proliferation dye
-
Anti-CD3/CD28 T cell activation beads
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolation of T cell subsets:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Tconv cells from the enriched CD4+ population using positive selection for CD25. Purity should be assessed by flow cytometry for CD4, CD25, and FOXP3 expression.[5]
-
-
Labeling of Tconv cells:
-
Resuspend Tconv cells at 1 x 10^6 cells/mL in PBS.
-
Add CellTrace™ Violet or CFSE to a final concentration of 1 µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the labeled Tconv cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Co-culture setup:
-
Plate 1 x 10^5 labeled Tconv cells per well in a 96-well round-bottom plate.
-
Add unlabeled Tregs at various Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add anti-CD3/CD28 T cell activation beads at a bead-to-cell ratio of 1:1.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against CD4.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the dilution of the proliferation dye (CellTrace™ Violet or CFSE) to determine the percentage of proliferating Tconv cells.
-
Calculate the percentage of suppression for each condition relative to the proliferation of Tconv cells in the absence of Tregs.
-
Protocol 2: Treg Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of Tregs towards a CCL1 gradient.
Materials:
-
This compound
-
Isolated human Tregs (CD4+CD25+)
-
Recombinant human CCL1
-
Chemotaxis buffer (RPMI-1640 with 0.5% BSA)
-
Transwell inserts with a 5 µm pore size for 24-well plates
-
24-well plate
-
Flow cytometer or cell counter
Procedure:
-
Preparation of cells and reagents:
-
Isolate human Tregs as described in Protocol 1.
-
Resuspend Tregs at 1 x 10^6 cells/mL in chemotaxis buffer.
-
Prepare various concentrations of this compound in chemotaxis buffer. Pre-incubate the Tregs with this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Prepare a solution of CCL1 (e.g., 100 ng/mL) in chemotaxis buffer.
-
-
Assay setup:
-
Add 600 µL of the CCL1 solution to the lower chambers of the 24-well plate. Use chemotaxis buffer alone as a negative control.
-
Add 100 µL of the pre-incubated Treg suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Quantification of migrated cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a hemocytometer.[4]
-
Calculate the chemotactic index (number of cells migrating towards CCL1 / number of cells migrating towards buffer alone).
-
Determine the percentage of inhibition of chemotaxis by this compound compared to the vehicle control.
-
Protocol 3: Analysis of FOXP3 and Cytokine Expression
This protocol assesses the effect of this compound on the expression of the key Treg transcription factor FOXP3 and the production of immunosuppressive cytokines.
Materials:
-
This compound
-
Isolated human Tregs (CD4+CD25+)
-
Anti-CD3/CD28 T cell activation beads
-
Complete RPMI-1640 medium
-
Brefeldin A (for intracellular cytokine staining)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against CD4, CD25, FOXP3, IL-10, and TGF-β
-
Flow cytometer
-
ELISA kits for IL-10 and TGF-β
Procedure:
-
Treg culture and treatment:
-
Culture isolated Tregs in a 24-well plate at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Add various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis of FOXP3 expression by Flow Cytometry:
-
Harvest the cells and stain for surface markers (CD4, CD25).
-
Fix and permeabilize the cells using a FOXP3 staining buffer set.
-
Stain for intracellular FOXP3.
-
Analyze the percentage of FOXP3+ cells and the mean fluorescence intensity (MFI) of FOXP3 by flow cytometry.
-
-
Analysis of Cytokine Production:
-
Intracellular Cytokine Staining:
-
Four to six hours before harvesting, add Brefeldin A to the cell cultures to block cytokine secretion.
-
Harvest the cells and perform surface staining.
-
Fix, permeabilize, and perform intracellular staining for IL-10 and TGF-β.
-
Analyze by flow cytometry.
-
-
ELISA:
-
Collect the culture supernatants before harvesting the cells.
-
Measure the concentration of secreted IL-10 and TGF-β using specific ELISA kits according to the manufacturer's instructions.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Tregs with this compound.
Caption: CCL1-CCR8 signaling pathway in Tregs and the inhibitory action of this compound.
Caption: Workflow for the in vitro Treg suppression assay with this compound.
Caption: Workflow for the Treg chemotaxis assay with this compound.
References
- 1. scite.ai [scite.ai]
- 2. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Chemotactic Response Profile and Specific Expression of Chemokine Receptors Ccr4 and Ccr8 by Cd4+Cd25+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Application Notes: ML604086 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML604086 is a potent and selective small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8). In the context of cancer immunotherapy, the CCL1-CCR8 signaling axis is a critical pathway for the recruitment of regulatory T cells (Tregs) into the tumor microenvironment (TME). Tregs are a subset of T cells that suppress the anti-tumor immune response, thereby promoting tumor growth and immune evasion. By blocking the interaction of the chemokine CCL1 with its receptor CCR8 on the surface of Tregs, this compound is being investigated as a promising therapeutic agent to disrupt the immunosuppressive TME and enhance anti-tumor immunity. These application notes provide an overview of the mechanism of action of this compound, its in vitro activities, and detailed protocols for its application in cancer immunotherapy research.
Mechanism of Action
This compound selectively inhibits the binding of the chemokine CCL1 to the CCR8 receptor.[1][2] This receptor is highly expressed on tumor-infiltrating Tregs compared to Tregs in peripheral blood or other tissues, making it a specific target for cancer immunotherapy.[3][4] The binding of CCL1, which is secreted by tumor cells and other cells within the TME, to CCR8 on Tregs triggers a signaling cascade that leads to Treg migration and infiltration into the tumor.[3][5] Once in the TME, Tregs exert their immunosuppressive functions through various mechanisms, including the secretion of inhibitory cytokines and direct cell-cell contact, which ultimately dampens the activity of cytotoxic T lymphocytes (CTLs) that are responsible for killing cancer cells.
By inhibiting the CCL1-CCR8 axis, this compound is expected to:
-
Reduce the recruitment and accumulation of Tregs within the tumor microenvironment.
-
Alleviate the immunosuppressive nature of the TME.
-
Enhance the anti-tumor activity of effector immune cells, such as cytotoxic T lymphocytes.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Cell Line | IC50 | Reference |
| CCL1-mediated Chemotaxis | Cell line stably expressing cynomolgus CCR8 | 1.3 µM | [2] |
| CCL1-mediated intracellular Ca2+ concentration increase | Cell line stably expressing cynomolgus CCR8 | 1.0 µM | [2] |
Signaling Pathway
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
Application Notes and Protocols for ML604086 in an In Vitro Treg Suppression Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and preventing autoimmune diseases by suppressing the activation and proliferation of effector T cells (Teffs). The in vitro Treg suppression assay is a widely used method to assess the suppressive capacity of Tregs. This document provides a detailed protocol for conducting an in vitro Treg suppression assay and guidance on incorporating the selective C-C chemokine receptor 8 (CCR8) inhibitor, ML604086, to evaluate its impact on Treg function.
This compound is a selective inhibitor of CCR8, a receptor predominantly expressed on Tregs and Th2 cells.[1][2] It acts by inhibiting the binding of the chemokine ligand CCL1 to CCR8, thereby blocking downstream signaling pathways involved in cell migration and activation.[1][3] Understanding the effect of this compound on Treg suppressive function is crucial for evaluating its potential as a therapeutic agent in various disease models, including cancer and autoimmune disorders.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (CCL1-mediated chemotaxis) | Cell line stably expressing cyno CCR8 | 1.3 µM | [1] |
| IC50 (CCL1-mediated intracellular Ca2+ increase) | Cell line stably expressing cyno CCR8 | 1.0 µM | [1] |
| Inhibition of CCL1 binding to CCR8 on CD4 T-cells | 10 µM this compound, 64 h | 30% | [1] |
| Inhibition of CCL1 binding to CCR8 on CD4 T-cells | 30 µM this compound, 64 h | 70% | [1] |
Experimental Protocols
This section outlines the key experimental protocols for isolating human Tregs and responder T cells (Tconv), and performing the in vitro Treg suppression assay with the inclusion of this compound.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute human whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes at 4°C.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Isolation of CD4+CD25+ Regulatory T cells (Tregs) and CD4+CD25- Responder T cells (Tconv)
Tregs and Tconv can be isolated from PBMCs using magnetic-activated cell sorting (MACS) technology.
-
Depletion of non-CD4+ T cells:
-
Resuspend up to 1x10⁸ PBMCs in 80 µL of MACS buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA).
-
Add 20 µL of a biotin-antibody cocktail against CD8, CD14, CD16, CD19, CD36, and CD56.
-
Incubate for 10 minutes at 4°C.
-
Add 30 µL of MACS buffer and 20 µL of anti-biotin microbeads.
-
Incubate for an additional 15 minutes at 4°C.
-
Wash the cells with MACS buffer and resuspend in 500 µL.
-
Apply the cell suspension to a MACS LS column placed in a magnetic field. Collect the flow-through containing the unlabeled CD4+ T cells.
-
-
Positive selection of CD25+ cells:
-
Centrifuge the CD4+ T cell-enriched fraction and resuspend the pellet in 80 µL of MACS buffer.
-
Add 20 µL of CD25 microbeads.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells and resuspend in 500 µL of MACS buffer.
-
Apply the cell suspension to a new MACS LS column.
-
The flow-through contains the CD4+CD25- Tconv cells.
-
To elute the magnetically labeled CD4+CD25+ Treg cells, remove the column from the magnetic field, add 1 mL of MACS buffer, and firmly push the plunger into the column.
-
CFSE Labeling of Responder T cells (Tconv)
-
Resuspend the isolated Tconv cells at a concentration of 1x10⁷ cells/mL in pre-warmed PBS.
-
Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (for a final concentration of 5 µM).
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled Tconv cells at a concentration of 1x10⁶ cells/mL in complete RPMI-1640 medium.
In Vitro Treg Suppression Assay with this compound
This assay is performed in a 96-well round-bottom plate.
-
Pre-treatment with this compound (optional but recommended):
-
Pre-incubate the isolated Treg cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Wash the Tregs to remove excess inhibitor before co-culturing.
-
-
Co-culture setup:
-
Plate 5 x 10⁴ CFSE-labeled Tconv cells per well.
-
Add the isolated (and pre-treated, if applicable) Treg cells at different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Controls:
-
Tconv cells alone (no Tregs) - negative control for suppression.
-
Unstimulated Tconv cells (no activation) - baseline proliferation.
-
Tregs alone with stimulation - to assess their anergic state.
-
-
If not pre-treating, add this compound or vehicle control directly to the co-culture wells at the desired final concentrations.
-
-
Stimulation:
-
Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against CD4 and CD25 if desired for further gating.
-
Analyze the proliferation of CFSE-labeled Tconv cells (gated on the CD4+ population) by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.
-
Data Analysis
-
Determine the percentage of proliferating Tconv cells in each condition based on the CFSE dilution profile.
-
Calculate the percentage of suppression using the following formula:
% Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) x 100
Visualizations
Signaling Pathway
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro Treg suppression assay.
References
Application Note: Evaluating the Anti-Metastatic Potential of MLN4924 (Pevonedistat) Using a Transwell Migration Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: MLN4924, also known as pevonedistat, is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). Neddylation is a post-translational modification crucial for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, MLN4924 prevents the neddylation of cullins, leading to the inactivation of CRLs and the subsequent accumulation of CRL substrate proteins. This disruption of protein homeostasis can induce cell cycle arrest, senescence, and apoptosis in cancer cells. Emerging evidence also points to the role of MLN4924 in modulating cancer cell migration and invasion, key processes in metastasis. This application note provides a detailed protocol for assessing the effect of MLN4924 on cancer cell migration using the Transwell migration assay, also known as the Boyden chamber assay.
Mechanism of Action: MLN4924 and Cell Migration
MLN4924's impact on cell migration is primarily linked to the accumulation of specific CRL substrates that regulate cytoskeletal dynamics and cell adhesion. One of the key CRL complexes implicated is the SCF (Skp1-Cul1-F-box) E3 ligase. Its inhibition leads to the accumulation of proteins such as RhoA. The Rho GTPases, including RhoA, are master regulators of the actin cytoskeleton and are pivotal in controlling cell motility. The dysregulation of RhoA signaling due to MLN4924 treatment can interfere with the coordinated cytoskeletal rearrangements necessary for cell migration.
Below is a diagram illustrating the proposed signaling pathway through which MLN4924 inhibits cell migration.
Figure 1. Signaling pathway of MLN4924 in the inhibition of cell migration.
Experimental Protocol: Transwell Migration Assay
This protocol details the steps to quantify the effect of MLN4924 on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
MLN4924 (Pevonedistat)
-
DMSO (vehicle control)
-
Transwell inserts (8.0 µm pore size for 24-well plates)
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Workflow:
Figure 2. Experimental workflow for the Transwell migration assay.
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in complete growth medium until they reach 70-80% confluency.
-
The day before the experiment, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours. This enhances the migratory response to a chemoattractant.
-
-
Drug Treatment:
-
Prepare stock solutions of MLN4924 in DMSO.
-
On the day of the experiment, detach the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treat the cells with various concentrations of MLN4924 (e.g., 0.1, 0.3, 1.0 µM) or with DMSO as a vehicle control. Incubate for a predetermined time (e.g., 2 hours) before seeding. Note: The optimal drug concentration and pre-incubation time should be determined empirically for each cell line.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 200 µL of the cell suspension (containing approximately 2 x 10^4 cells) with the respective MLN4924 or DMSO treatment into the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable migration (e.g., 12-24 hours). The incubation time will vary depending on the cell type's migratory potential.
-
-
Removal of Non-Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane. Be careful not to puncture the membrane.
-
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 30 minutes.
-
Wash the inserts again with water to remove excess stain and allow them to air dry completely.
-
-
Imaging and Quantification:
-
Once dry, visualize the stained, migrated cells using an inverted microscope.
-
Capture images from at least five random fields per membrane at 200x magnification.
-
Count the number of migrated cells in each image using software like ImageJ. Calculate the average number of migrated cells per field for each condition.
-
Data Presentation
The quantitative data should be presented clearly to allow for easy interpretation and comparison between different treatment groups.
Table 1: Effect of MLN4924 on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field (± SD) | % Inhibition of Migration |
|---|---|---|---|
| Vehicle Control | 0 (DMSO) | 150 ± 12 | 0% |
| MLN4924 | 0.1 | 115 ± 9 | 23.3% |
| MLN4924 | 0.3 | 78 ± 7 | 48.0% |
| MLN4924 | 1.0 | 42 ± 5 | 72.0% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Conclusion
The Transwell migration assay is a robust method for quantifying the inhibitory effects of compounds like MLN4924 on cancer cell motility. By demonstrating a dose-dependent reduction in cell migration, these experiments can provide strong evidence for the anti-metastatic potential of NAE inhibitors. The detailed protocol and workflow provided herein offer a standardized approach for researchers to investigate the impact of MLN4924 and other therapeutic agents on this critical aspect of cancer progression.
Troubleshooting & Optimization
ML604086 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of ML604086, a selective CCR8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the C-C chemokine receptor 8 (CCR8). It functions by inhibiting the binding of the natural ligand, CCL1, to CCR8 on the surface of circulating T-cells. This inhibition subsequently blocks CCL1-mediated downstream signaling pathways, such as chemotaxis and increases in intracellular calcium concentrations.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been reported.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store at -80°C for up to one year. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions as it may lead to precipitation. The recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute this stock solution to the final working concentration in your aqueous buffer or cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous media. | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to minimize solvent effects. - Warm both the stock solution and the aqueous medium to 37°C before dilution. - Increase the volume of the aqueous medium for dilution. - Consider using a different in vivo formulation if applicable to your experiment. |
| Inconsistent experimental results. | - Compound degradation due to improper storage. - Inaccurate concentration of the stock solution. - Variability in experimental setup. | - Ensure the compound is stored under the recommended conditions and that aliquots are used to avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution. - Standardize all experimental parameters, including incubation times, cell densities, and reagent concentrations. |
| Low potency or lack of inhibitory effect. | - The compound may have degraded. - The experimental concentration is too low. - The cell system used does not express functional CCR8. | - Use a fresh aliquot of the compound. - Perform a dose-response experiment to determine the optimal inhibitory concentration. - Confirm CCR8 expression in your cell line or primary cells using techniques like flow cytometry or qPCR. |
Data Presentation
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 120 mg/mL (235.93 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility.[2] |
| DMSO | 105 mg/mL (206.44 mM) | Sonication is recommended.[3] |
| Methanol | 125 mg/mL (245.76 mM) | - |
| In Vivo Formulation 1 | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 6.25 mg/mL (12.29 mM) | Clear solution.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 5 mg/mL (9.83 mM) | Sonication is recommended.[3] |
| In Vivo Formulation 2 | ||
| 10% DMSO + 90% Corn Oil | ≥ 6.25 mg/mL (12.29 mM) | Clear solution.[2] |
Stability Data
| Storage Condition | Form | Duration |
| -20°C | Powder | 3 years[3] |
| -20°C | In solvent | 1 month |
| -80°C | In solvent | 1 year[3] |
Experimental Protocols
Chemotaxis Assay Protocol (Transwell Assay)
This protocol provides a general framework for assessing the inhibitory effect of this compound on CCL1-induced cell migration.
Materials:
-
CCR8-expressing cells (e.g., specific T-cell subsets)
-
This compound
-
Recombinant human CCL1
-
Chemotaxis assay plates (e.g., 24-well Transwell plates with 5 µm pore size)
-
Serum-free cell culture medium
-
DMSO
-
Cell viability assay kit
Procedure:
-
Cell Preparation: Culture CCR8-expressing cells to a sufficient density. On the day of the experiment, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve a range of desired final concentrations (e.g., 2x the final concentration).
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add serum-free medium containing CCL1 at a concentration known to induce chemotaxis. Include a negative control with medium only.
-
In the upper chamber (the insert), add the cell suspension.
-
Add the prepared this compound dilutions to the upper chamber with the cells and mix gently. The final DMSO concentration should be kept below 0.5%.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the insert from the lower chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a cell counter, or by using a fluorescent dye-based quantification method.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control (DMSO).
Calcium Flux Assay Protocol
This protocol outlines a general method to measure the effect of this compound on CCL1-induced intracellular calcium mobilization.
Materials:
-
CCR8-expressing cells
-
This compound
-
Recombinant human CCL1
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
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DMSO
-
A fluorescence plate reader or flow cytometer capable of measuring calcium flux.
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CCR8-expressing cells and resuspend them in assay buffer.
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions. A small amount of Pluronic F-127 can be added to aid in dye solubilization.
-
Incubate the cells with the calcium indicator dye at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.
-
-
Compound and Ligand Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of CCL1 in assay buffer at a concentration known to elicit a robust calcium response.
-
-
Assay Measurement:
-
Aliquot the dye-loaded cells into the wells of a microplate suitable for your detection instrument.
-
Obtain a baseline fluorescence reading for a short period.
-
Add the this compound dilutions to the respective wells and incubate for a short period.
-
Add the CCL1 solution to the wells to stimulate the cells.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the CCL1-induced calcium flux by this compound by comparing the response in the presence of the inhibitor to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
Technical Support Center: ML604086 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of ML604086, a selective CCR8 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the C-C chemokine receptor 8 (CCR8). It functions by blocking the binding of the chemokine ligand CCL1 to CCR8, thereby inhibiting downstream signaling pathways.[1] This inhibition prevents CCL1-mediated chemotaxis and intracellular calcium mobilization.[1][2]
Q2: What are the recommended in vivo formulations for this compound?
A2: Two common formulations are recommended for in vivo studies. The choice of formulation may depend on the desired route of administration and the duration of the study. It is advised to prepare the working solution fresh for immediate use.[2]
Q3: What are the suggested dosages for this compound in animal models?
A3: The dosage of this compound can vary depending on the animal model and the research question. Based on published studies, the following dosages have been used:
-
Mice: 0.3 mg/kg and 1.0 mg/kg administered via intraperitoneal injection.[3]
-
Macaca fascicularis (Cynomolgus Monkeys): 1.038 mg/kg administered by intravenous infusion.[1][3]
Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental setup.
Q4: What is the signaling pathway of CCR8?
A4: CCR8 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon binding of its ligand, CCL1, CCR8 activation initiates a cascade of intracellular events, including:
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Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
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IP3-mediated release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5][6][7]
-
Activation of the MAPK/ERK and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammatory responses.[8][9][10][11][12]
Data Presentation
In Vivo Formulation and Dosage Summary
| Parameter | Formulation 1 | Formulation 2 |
| Components | 10% DMSO | 10% DMSO |
| 40% PEG300 | 90% Corn Oil | |
| 5% Tween-80 | ||
| 45% Saline | ||
| Solubility | ≥ 6.25 mg/mL | ≥ 6.25 mg/mL |
| Reference | [1] | [1] |
| Animal Model | Dosage | Route of Administration | Reference |
| Mice | 0.3 mg/kg and 1.0 mg/kg | Intraperitoneal (i.p.) | [3] |
| Macaca fascicularis | 1.038 mg/kg | Intravenous (i.v.) | [1][3] |
Experimental Protocols
Preparation of In Vivo Formulation 1 (Aqueous-Based)
This protocol is adapted from methodologies for preparing clear solutions for in vivo use.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 6.25 mg/mL in the formulation, a 62.5 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to use the prepared formulation on the same day.
Experimental Workflow for In Vivo Administration
Mandatory Visualization
CCR8 Signaling Pathway
Troubleshooting
Problem: Precipitation is observed when preparing the formulation.
-
Solution 1: Order of solvent addition. Ensure that the solvents are added sequentially as described in the protocol. It is crucial to dissolve this compound completely in DMSO before adding the other components.[2]
-
Solution 2: Temperature. Pre-warming the stock solution and the diluents to 37°C may help prevent precipitation.[2]
-
Solution 3: Sonication. If precipitation occurs after the addition of all components, use a sonicator to aid in dissolution.[1][2]
-
Solution 4: Fresh Solvents. Use freshly opened, anhydrous DMSO, as absorbed moisture can affect solubility.
Problem: The prepared formulation is not stable for long-term storage.
-
Solution 1: Prepare fresh solutions. It is highly recommended to prepare the working solution for in vivo experiments on the day of use.[2]
-
Solution 2: Alternative formulation for longer studies. For studies requiring continuous dosing over an extended period (e.g., more than half a month), a corn oil-based formulation (10% DMSO, 90% Corn Oil) may offer better stability.[1]
Problem: No significant in vivo effect is observed at the initial dose.
-
Solution 1: Dose escalation. The provided dosages are references. It may be necessary to perform a dose-escalation study to find the optimal effective dose for your specific animal model and disease context.
-
Solution 2: Pharmacokinetic analysis. If possible, conduct a pharmacokinetic study to determine the half-life and bioavailability of this compound in your model. This will inform the dosing frequency and route of administration needed to maintain therapeutic concentrations.
-
Solution 3: Confirmation of target engagement. Assess whether this compound is reaching its target and inhibiting CCR8 signaling in vivo. This can be done by measuring downstream markers of CCR8 activation in relevant tissues. In a study with cynomolgus monkeys, this compound was shown to inhibit CCL1 binding to CCR8 on circulating T-cells by over 98%.[3]
Disclaimer: The information provided here is for research purposes only and should not be used for clinical applications. Researchers should always adhere to their institution's guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. C-terminal clipping of chemokine CCL1/I-309 enhances CCR8-mediated intracellular calcium release and anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPRiL [cpi.vm.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. CCR8 (gene) - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. CCR8-dependent activation of the RAS/MAPK pathway mediates anti-apoptotic activity of I-309/ CCL1 and vMIP-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ML604086 Off-Target Effects on Serotonin Receptor 5HT1a: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the off-target effects of the CCR8 inhibitor, ML604086, specifically concerning its interaction with the serotonin receptor 5HT1a. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound at the 5HT1a receptor?
A: this compound has been reported to inhibit the serotonin receptor 5HT1a. The available data indicates an inhibition rate of 30% at a concentration of 10 µM and 70% at 30 µM[1][2]. It is important to note that this information is provided by a commercial supplier and detailed experimental conditions from a peer-reviewed publication are not currently available.
Q2: What type of assay was used to determine the inhibitory effect of this compound on 5HT1a?
A: The specific assay type (e.g., binding affinity or functional assay) used to generate the reported percent inhibition data for this compound at the 5HT1a receptor has not been publicly disclosed in peer-reviewed literature. To fully characterize this off-target interaction, it is recommended to perform both radioligand binding assays to determine binding affinity (Ki) and functional assays to assess the nature of the interaction (e.g., antagonist, partial agonist).
Q3: Why is it important to characterize the off-target effects of a compound like this compound at the 5HT1a receptor?
A: The 5HT1a receptor is widely expressed in the central nervous system and is involved in regulating mood, anxiety, and cognition. Off-target interactions can lead to unexpected physiological effects, potentially confounding experimental results or indicating potential side effects in a therapeutic context. Therefore, understanding the selectivity profile of a compound is a critical aspect of drug discovery and development.
Q4: My results for this compound's effect on 5HT1a are inconsistent. What could be the issue?
A: Inconsistencies in results can arise from several factors. Refer to the troubleshooting guides below for specific assays. Common sources of variability include cell line passage number, reagent quality, incubation times, and buffer composition. For a compound with moderate potency at an off-target, slight variations in assay conditions can significantly impact the measured effect.
Quantitative Data Summary
The following table summarizes the currently available data on the off-target activity of this compound at the 5HT1a receptor.
| Compound | Target | Assay Type | Concentration (µM) | % Inhibition | Source |
| This compound | Serotonin Receptor 5HT1a | Not Specified | 10 | 30% | MedchemExpress[1][2] |
| 30 | 70% | MedchemExpress[1][2] |
Experimental Protocols & Troubleshooting
Radioligand Binding Assay for 5HT1a
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the 5HT1a receptor.
Methodology:
-
Membrane Preparation: Utilize membranes from a cell line stably expressing the human 5HT1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A common choice is a high-affinity 5HT1a antagonist radioligand, such as [³H]-WAY-100635.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.
-
Incubation: Incubate the cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding | Radioligand concentration is too high; insufficient washing; filter binding. | Optimize radioligand concentration. Increase the number of washes with ice-cold buffer. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Low Signal-to-Noise Ratio | Insufficient receptor density in membranes; low radioligand specific activity; incorrect buffer components. | Use membranes from a high-expressing cell line. Ensure radioligand is not degraded. Verify buffer pH and composition. |
| Inconsistent IC50 Values | Inaccurate compound dilutions; variability in incubation time or temperature; membrane preparation inconsistency. | Prepare fresh serial dilutions for each experiment. Standardize all incubation parameters. Use a consistent protocol for membrane preparation and storage. |
cAMP Functional Assay for 5HT1a
This protocol outlines a method to assess the functional effect of a test compound on 5HT1a receptor signaling.
Methodology:
-
Cell Culture: Use a cell line expressing the human 5HT1a receptor, which is Gi-coupled.
-
Assay Principle: 5HT1a receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, cells are typically stimulated with forskolin to elevate basal cAMP levels.
-
Procedure:
-
Pre-incubate cells with a range of concentrations of the test compound (this compound).
-
Stimulate the cells with a known concentration of forskolin and a 5HT1a agonist (e.g., 8-OH-DPAT).
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine if it acts as an antagonist (shifts the agonist dose-response curve to the right) or an inverse agonist (reduces basal cAMP).
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No Forskolin-Stimulated cAMP Production | Poor cell health; inactive forskolin; low adenylyl cyclase activity in the cell line. | Use healthy, low-passage number cells. Test a fresh stock of forskolin. Ensure the chosen cell line has a robust adenylyl cyclase response. |
| High Variability in cAMP Levels | Inconsistent cell seeding density; variability in incubation times; presence of phosphodiesterase (PDE) activity. | Ensure uniform cell plating. Standardize all incubation steps. Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation. |
| Agonist Response is Weak or Absent | Low receptor expression; receptor desensitization; inactive agonist. | Confirm receptor expression levels. Avoid prolonged exposure to agonists before the assay. Use a fresh, validated stock of the 5HT1a agonist. |
Visualizations
5HT1a Receptor Signaling Pathway
Caption: Canonical signaling pathways of the 5HT1a receptor.
Experimental Workflow for Off-Target Characterization
Caption: Workflow for characterizing off-target effects.
References
Technical Support Center: Optimizing ML604086 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ML604086, a selective CCR8 inhibitor, for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, chemokine (C-C motif) ligand 1 (CCL1), to CCR8.[1][2] This inhibition prevents downstream signaling events, such as chemotaxis and intracellular calcium mobilization.[1]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point for this compound in cell-based assays is to perform a dose-response curve around the reported IC50 values. For inhibition of CCL1-mediated chemotaxis and intracellular calcium concentration increase, the reported IC50 values are 1.3 µM and 1.0 µM, respectively.[1] We recommend a concentration range of 0.1 µM to 10 µM to start. It is crucial to determine the optimal concentration for your specific cell type and assay conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[1][2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can then be serially diluted in your assay medium to the desired final concentrations. To avoid precipitation, ensure the final DMSO concentration in your assay is low, typically below 0.5%. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to inhibit the serotonin receptor 5HT1a at higher concentrations, with inhibition rates of 30% and 70% at 10 µM and 30 µM, respectively.[1] When designing experiments, it is important to consider this off-target activity, especially when using concentrations at or above 10 µM.
Troubleshooting Guides
Issue 1: I am not observing any inhibition of my target with this compound.
-
Possible Cause: Incorrect concentration, compound inactivity, or assay issues.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check all dilution calculations. Prepare a fresh dilution series from your stock solution.
-
Confirm Compound Integrity: If possible, verify the identity and purity of your this compound lot using analytical methods like LC-MS or NMR.
-
Optimize Assay Conditions: Ensure your assay is running optimally. Include positive and negative controls to validate the assay window. For example, in a chemotaxis assay, ensure your cells are migrating robustly towards CCL1 in the absence of the inhibitor.
-
Increase Concentration: If no toxicity is observed, cautiously increase the concentration of this compound in your dose-response experiment.
-
Issue 2: I am observing significant cell death in my assay, even at low concentrations of this compound.
-
Possible Cause: Cellular toxicity of the compound or high DMSO concentration.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of this compound to determine its cytotoxic concentration (CC50) in your specific cell line. Aim to work at concentrations well below the CC50.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration as your highest this compound concentration.
-
Reduce Incubation Time: If possible, reduce the incubation time of your cells with the compound to minimize toxicity.
-
Issue 3: My results are not reproducible.
-
Possible Cause: Compound precipitation, inconsistent cell culture, or assay variability.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect your diluted compound solutions for any signs of precipitation. If precipitation is suspected, you can try preparing fresh dilutions or using a solubilizing agent if compatible with your assay.
-
Standardize Cell Culture: Use cells at a consistent passage number and confluency. Ensure consistent cell seeding density in your assays.
-
Control for Assay Variability: Run replicates for each condition and include appropriate controls in every experiment.
-
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 1.3 µM | CCL1-mediated chemotaxis | Cell lines stably expressing cyno CCR8 | [1] |
| IC50 | 1.0 µM | CCL1-mediated increase in intracellular Ca2+ | Cell lines stably expressing cyno CCR8 | [1] |
| Solubility | 120 mg/mL in DMSO | - | - | [1] |
| Off-target Activity | 30% inhibition at 10 µM | Serotonin Receptor 5HT1a binding | - | [1] |
| Off-target Activity | 70% inhibition at 30 µM | Serotonin Receptor 5HT1a binding | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture CCR8-expressing cells (e.g., T-cells, or a cell line engineered to express CCR8) to 70-80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place a polycarbonate membrane (with a pore size appropriate for your cells, e.g., 5 µm) in a Boyden chamber apparatus.
-
In the lower chamber, add assay medium containing CCL1 at a concentration known to induce chemotaxis (e.g., 10-100 ng/mL).
-
Prepare a serial dilution of this compound in the assay medium.
-
In the upper chamber, add 100 µL of the cell suspension.
-
To the upper chamber, add the different concentrations of this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
-
Quantification:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Protocol 2: Intracellular Calcium Flux Assay
-
Cell Preparation:
-
Harvest CCR8-expressing cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Use a fluorescence plate reader or flow cytometer capable of kinetic reads.
-
Establish a baseline fluorescence reading for a short period (e.g., 30-60 seconds).
-
Add different concentrations of this compound to the cells and incubate for a few minutes.
-
Stimulate the cells by adding a pre-determined concentration of CCL1.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve after CCL1 stimulation.
-
Determine the percentage of inhibition of the calcium flux for each concentration of this compound.
-
Visualizations
Caption: CCR8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: A logical troubleshooting guide for common issues with this compound.
References
ML604086 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR8 inhibitor, ML604086.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its primary mechanism of action is to block the binding of the natural ligand, CCL1, to CCR8. This inhibition prevents the downstream signaling events typically initiated by CCL1 binding, such as intracellular calcium mobilization and cell chemotaxis.
Q2: What are the common in vitro applications of this compound?
This compound is primarily used in vitro to study the role of the CCR8/CCL1 axis in various biological processes, particularly in immune cell trafficking. Common applications include:
-
Inhibiting CCL1-mediated chemotaxis of immune cells.
-
Blocking CCL1-induced calcium flux in cells expressing CCR8.
-
Investigating the role of CCR8 in Th2-mediated inflammatory responses and regulatory T cell (Treg) function.
Q3: Has this compound shown efficacy in in vivo models?
While this compound demonstrates high potency in in vitro assays, it failed to show efficacy in a primate model of asthma. In cynomolgus monkeys, this compound did not significantly affect allergen-induced eosinophilia, Th2 cytokine production, or airway hyperresponsiveness, despite achieving over 98% inhibition of CCL1 binding to circulating T-cells. This discrepancy between in vitro and in vivo results is a critical consideration for researchers.
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition in in vitro assays.
Possible Cause 1: Suboptimal Assay Conditions.
-
Solution: Ensure that the cell line used expresses sufficient levels of functional CCR8. Verify receptor expression by flow cytometry or qPCR. Optimize cell density, serum concentration in the media, and incubation times for your specific cell type.
Possible Cause 2: Reagent Quality.
-
Solution: Use high-purity this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles.
Possible Cause 3: Cell Passage Number.
-
Solution: High-passage number cell lines can exhibit altered receptor expression and signaling. Use cells within a validated passage number range.
Issue 2: Discrepancy between in vitro and in vivo results.
This is a known challenge with this compound and can be attributed to several factors:
Possible Cause 1: Biased Agonism.
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Explanation: this compound may act as a biased agonist, meaning it selectively activates certain downstream signaling pathways while inhibiting others. The in vitro assays (calcium flux, chemotaxis) may only capture a subset of the receptor's signaling potential. The in vivo response is a result of the integrated output of all signaling pathways in a complex biological system.
-
Recommendation: Investigate multiple downstream signaling readouts beyond calcium and chemotaxis, such as G-protein activation or β-arrestin recruitment assays, to better characterize the compound's signaling profile.
Possible Cause 2: Off-Target Effects.
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Explanation: Small molecule inhibitors can have unintended targets. While this compound is selective for CCR8, it may interact with other receptors or signaling molecules in vivo that are not present in the simplified in vitro system.
-
Recommendation: Perform off-target profiling studies to identify potential alternative binding partners of this compound.
Possible Cause 3: Pharmacokinetics and Metabolism.
-
Explanation: The in vivo efficacy of a compound is highly dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. This compound may be rapidly metabolized or poorly distributed to the target tissue in vivo, leading to insufficient target engagement despite high circulating levels.
-
Recommendation: Conduct thorough pharmacokinetic studies in the chosen animal model to ensure adequate drug exposure at the site of action.
Possible Cause 4: Complexity of the In Vivo Microenvironment.
-
Explanation: The in vivo microenvironment is a complex interplay of various cell types, signaling molecules, and extracellular matrix components that cannot be fully replicated in vitro. The role of CCR8 and the effect of its inhibition can be highly context-dependent.
-
Recommendation: Consider using more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better mimic the in vivo environment.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | IC50 (µM) |
| CCL1-mediated Chemotaxis | Cell line expressing cyno CCR8 | Inhibition | 1.3 |
| CCL1-mediated Calcium Flux | Cell line expressing cyno CCR8 | Inhibition | 1.0 |
Table 2: In Vivo Experimental Summary (Cynomolgus Monkey Asthma Model)
| Parameter | Vehicle Control | This compound-Treated | Outcome |
| Allergen-induced BAL Eosinophilia | Increased | No significant effect | Ineffective |
| Th2 Cytokines (IL-4, IL-5, IL-13) in BAL | Increased | No significant effect | Ineffective |
| Airway Resistance and Compliance | Altered post-allergen | No significant effect | Ineffective |
Experimental Protocols
In Vitro Chemotaxis Assay
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Cell Preparation: Culture a CCR8-expressing cell line (e.g., HL-60 transfected with CCR8) to 80-90% confluency. The day before the assay, harvest the cells and resuspend them in serum-free media for overnight starvation.
-
Assay Setup:
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Use a 96-well chemotaxis plate with a polycarbonate membrane (typically 3-8 µm pore size, depending on the cell type).
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In the lower chamber, add media containing CCL1 (chemoattractant) at a concentration that induces a submaximal response. Include wells with serum-free media as a negative control.
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In separate wells of the lower chamber, add the CCL1 solution containing various concentrations of this compound.
-
-
Cell Seeding: Resuspend the starved cells in serum-free media and add them to the upper chamber of the chemotaxis plate.
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Incubation: Incubate the plate at 37°C in a humidified incubator for 2-4 hours.
-
Quantification:
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After incubation, remove the non-migrated cells from the top of the membrane.
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Stain the migrated cells on the bottom of the membrane with a fluorescent dye (e.g., Calcein AM).
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Measure the fluorescence using a plate reader.
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Calculate the percentage of inhibition by comparing the fluorescence in the this compound-treated wells to the CCL1-only control wells.
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In Vitro Calcium Flux Assay
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Cell Preparation: Harvest CCR8-expressing cells and resuspend them in a suitable buffer.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation at 37°C for 30-60 minutes.
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Assay Measurement:
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Use a flow cytometer or a fluorescence plate reader capable of kinetic measurements.
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Establish a baseline fluorescence reading for the dye-loaded cells.
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Add a solution of this compound at the desired concentration and incubate for a short period.
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Inject CCL1 to stimulate the cells and immediately begin recording the fluorescence intensity over time.
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A rapid increase in fluorescence indicates calcium mobilization.
-
-
Data Analysis:
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Quantify the peak fluorescence intensity or the area under the curve.
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Compare the response in the presence of this compound to the CCL1-only positive control to determine the inhibitory effect.
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Mandatory Visualizations
Caption: Canonical CCR8 signaling pathway and the inhibitory action of this compound.
Caption: Workflow illustrating the discrepancy between in vitro and in vivo results for this compound.
ML604086 pharmacokinetic challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ML604086, a selective CCR8 inhibitor. The information is designed to address common pharmacokinetic challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). It functions by blocking the binding of the natural ligand, CCL1, to CCR8 on the surface of circulating T-cells. This inhibition prevents CCL1-mediated chemotaxis and intracellular calcium mobilization.
Q2: What are the primary known pharmacokinetic challenges with small molecule CCR8 inhibitors like this compound?
A2: While specific public data on the full pharmacokinetic profile of this compound is limited, small molecule inhibitors of chemokine receptors often face challenges related to solubility, metabolic stability, and permeability. These factors can impact oral bioavailability and in vivo exposure.
Q3: In which preclinical species has this compound been studied?
A3: Based on available literature, this compound has been evaluated in in vivo studies involving mice and cynomolgus monkeys.[1]
Troubleshooting Guide
Issue 1: Poor Solubility and Compound Precipitation
Researchers may encounter difficulties in dissolving this compound for in vitro and in vivo experiments, potentially leading to inaccurate results.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Observations |
| DMSO | ≥ 120 mg/mL (235.93 mM) | Ultrasonic assistance may be needed.[2] |
| Methanol | 125 mg/mL (245.76 mM) | - |
| In Vivo Formulation 1 | ≥ 6.25 mg/mL (12.29 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 6.25 mg/mL (12.29 mM) | 10% DMSO, 90% Corn Oil.[2] |
Recommendations:
-
For In Vitro Assays: Prepare a high-concentration stock solution in 100% DMSO. For aqueous-based cellular assays, perform serial dilutions to the final working concentration to minimize precipitation. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
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For In Vivo Studies: Utilize a co-solvent system as detailed in Table 1. Prepare the formulation by first dissolving this compound in DMSO and then sequentially adding the other components. Gentle heating and sonication can aid dissolution. Visually inspect the formulation for any precipitation before administration.
Issue 2: Sub-optimal In Vivo Exposure
Achieving and maintaining adequate plasma concentrations of this compound for target engagement and efficacy can be a hurdle.
Potential Causes & Troubleshooting Workflow:
Troubleshooting workflow for addressing sub-optimal in vivo exposure.
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
This protocol provides a general framework for evaluating the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, which is an indicator of intestinal absorption.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-to-B) Transport:
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Wash the Caco-2 monolayers with transport buffer.
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Add this compound (at a relevant concentration, e.g., 10 µM) to the apical (A) chamber.
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At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.
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Replace the collected volume in the basolateral chamber with fresh transport buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Perform the reverse experiment by adding this compound to the basolateral chamber and sampling from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the Papp value and the efflux ratio (Papp B-to-A / Papp A-to-B).
References
preventing ML604086 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of ML604086 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the C-C chemokine receptor 8 (CCR8).[1][2] CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on activated Th2 lymphocytes and regulatory T cells (Tregs).[3] Its primary ligand is the chemokine CCL1. The binding of CCL1 to CCR8 induces a signaling cascade that leads to chemotaxis (cell migration) and an increase in intracellular calcium concentration.[1][2] By blocking this interaction, this compound inhibits the migration and function of these immune cells, making it a valuable tool for research in immunology and oncology.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media can be caused by several factors:
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Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in water-based media.
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"Salting Out" Effect: When a concentrated stock solution of the compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
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High Final Concentration: Exceeding the maximum solubility of this compound in the specific cell culture medium will lead to precipitation.
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Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
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Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, it is crucial to follow proper dissolution and dilution procedures. Here are some best practices:
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Prepare a High-Concentration Stock Solution in an Appropriate Solvent: this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.
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Use a Serial Dilution Method: Instead of adding the highly concentrated DMSO stock directly to your aqueous media, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first. Then, add the required volume of the 1 mM stock to your cell culture medium.[2] This gradual decrease in solvent polarity helps to keep the compound in solution.
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Ensure the Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cell toxicity.
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Proper Mixing: When adding the diluted this compound solution to the medium, ensure thorough but gentle mixing to facilitate its dispersion.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
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Sonication and Heating: If precipitation is observed in the stock solution, gentle warming and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | "Salting out" due to rapid dilution from a high concentration organic stock. | Perform a serial dilution of the DMSO stock solution before adding it to the aqueous medium. Ensure the final DMSO concentration is low (e.g., <0.5%). |
| Final concentration of this compound exceeds its solubility in the specific media. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Do not exceed this concentration in your experiments. | |
| Cloudiness or turbidity in the media over time | Compound instability or interaction with media components. | Prepare fresh working solutions of this compound for each experiment. Consider using a simpler, serum-free medium for initial solubility tests to identify potential interactions. |
| Crystals forming in the stock solution | Improper storage or solvent evaporation. | Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 120[1] | 235.93[1] | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO.[1] |
| Methanol | 125 | 245.76 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25[1] | ≥ 12.29[1] | For in vivo use. A clear solution is obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25[1] | ≥ 12.29[1] | For in vivo use. A clear solution is obtained.[1] |
Experimental Protocols
Protocol for Preparing a Working Solution of this compound for In Vitro Experiments
-
Prepare a 10 mM Stock Solution:
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Weigh out a precise amount of this compound powder.
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Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution and/or sonicate until the compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
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Thaw a vial of the 10 mM stock solution.
-
Dilute the 10 mM stock solution 1:10 with 100% DMSO to obtain a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Add the required volume of the 1 mM intermediate solution to the pre-warmed medium to achieve your desired final concentration. For example, to make 10 mL of a 1 µM working solution, add 10 µL of the 1 mM intermediate solution to 10 mL of medium.
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Mix the solution gently but thoroughly. The final DMSO concentration in this example would be 0.1%.
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Visualizations
CCR8 Signaling Pathway
Caption: A simplified diagram of the CCR8 signaling pathway.
Troubleshooting Logic for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
ML604086 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the quality control and purity assessment of ML604086. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C for up to one year, or at -80°C for up to two years.[1] For solutions in DMSO, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO at a concentration of 105 mg/mL (206.44 mM).[2] For cell-based assays, it is advisable to make a high-concentration stock solution in DMSO and then dilute it with your cell culture medium to the desired final concentration. For in vivo studies, specific formulations are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a solution of at least 5 mg/mL.[2]
Q3: What is the typical purity of this compound provided?
A3: The purity of this compound is typically high, with specific batches reported to be 99.78% and 99.91%.[2][3] It is crucial to refer to the Certificate of Analysis (CoA) for the specific purity of the batch you have received.
Q4: Is this compound selective for its target?
A4: this compound is a selective inhibitor of CCR8.[2][3] However, at higher concentrations (10 µM and 30 µM), it has been shown to inhibit the serotonin receptor 5HT1a.[1][3] Researchers should consider this off-target activity when designing experiments with high concentrations of the compound.
Troubleshooting Guide
Q1: I am observing lower-than-expected potency in my cell-based assay. What could be the cause?
A1:
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Compound Degradation: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider using a fresh vial or a newly prepared stock solution.
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Solubility Issues: this compound may precipitate out of aqueous solutions at high concentrations. When diluting the DMSO stock solution into your aqueous buffer or media, ensure thorough mixing and consider if the final DMSO concentration is appropriate for your assay. It is recommended to first dilute the stock solution to an intermediate concentration in DMSO before the final dilution in the aqueous medium.[2]
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Incorrect Concentration: Double-check all calculations for dilutions. A simple error in calculation can lead to significantly different final concentrations.
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Cell System Variability: The expression level of CCR8 in your cell line can affect the observed potency. Ensure your cell line has stable and high expression of the target.
Q2: My HPLC analysis shows a new peak that was not present in the initial quality control. What should I do?
A2:
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Identify the Source: The new peak could be a degradation product or a contaminant. Review the handling and storage of the compound. Has it been exposed to light, high temperatures, or reactive chemicals?
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Characterize the Peak: If possible, use mass spectrometry (LC-MS) to determine the mass of the species corresponding to the new peak. This can help in identifying the nature of the impurity.
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Assess Impact: Depending on the size of the new peak, it may or may not impact your experimental results. If the peak is significant, it is advisable to use a fresh, validated batch of the compound.
Q3: I am having trouble dissolving this compound in an aqueous buffer for my binding assay.
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. The best approach is to first dissolve the compound in 100% DMSO to create a high-concentration stock. Then, serially dilute the compound in DMSO to intermediate concentrations before making the final dilution into the aqueous assay buffer. This stepwise dilution helps to prevent precipitation. Ensure the final concentration of DMSO in your assay is low enough not to affect the biological system (typically ≤ 0.5%).
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Batch 1) | 99.78% | [3] |
| Purity (Batch 2) | 99.91% | [2] |
| Solubility in DMSO | 105 mg/mL (206.44 mM) | [2] |
| Storage (-20°C) | Up to 1 year | [1] |
| Storage (-80°C) | Up to 2 years | [1] |
| IC₅₀ (CCL1 mediated chemotaxis) | 1.3 µM | [1][3] |
| IC₅₀ (Intracellular Ca²⁺ increase) | 1.0 µM | [1][3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
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2-17 min: 10% to 90% B
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17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of this compound.
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Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
LC Method: A rapid LC gradient can be used to introduce the sample into the mass spectrometer.
-
Ionization Mode: Positive ESI mode is typically suitable for this class of molecules.
-
Scan Range: Scan a mass range that includes the expected molecular weight of this compound (508.63 g/mol ). A range of 100-1000 m/z is generally sufficient.
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Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol or acetonitrile.
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Analysis: Look for the protonated molecular ion [M+H]⁺ at approximately 509.64 m/z.
Visualizations
References
Validation & Comparative
A Comparative Guide to CCR8 Inhibitors: ML604086 and the Expanding Landscape of Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a high-interest target in immuno-oncology, primarily due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). These CCR8+ Tregs are highly immunosuppressive, and their presence in the tumor microenvironment (TME) is often correlated with poor prognosis. Consequently, a diverse array of therapeutic agents aimed at inhibiting or depleting these cells is in development. This guide provides a comparative overview of the small molecule inhibitor ML604086 and other prominent CCR8 inhibitors, with a focus on their preclinical performance and the experimental methodologies used for their evaluation.
Overview of this compound
This compound is a selective small molecule inhibitor of CCR8. Its mechanism of action involves the inhibition of the binding of the natural ligand, CCL1, to the receptor. This blockade disrupts downstream signaling events, including CCL1-mediated chemotaxis and intracellular calcium mobilization.
The Growing Field of CCR8-Targeted Therapies
Beyond small molecules like this compound, the majority of CCR8 inhibitors currently in development are monoclonal antibodies. These antibodies are primarily designed to eliminate CCR8+ Tregs within the TME through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Many of these next-generation antibody therapies are afucosylated, a modification that enhances their binding to Fcγ receptors on immune effector cells, thereby potentiating their cytotoxic activity.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other selected CCR8 inhibitors. It is important to note that the data are compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency of CCR8 Inhibitors
| Inhibitor | Type | Target Species | Assay | Potency (IC50/EC50/Ki) | Source |
| This compound | Small Molecule | Cynomolgus Monkey | Chemotaxis | 1.3 µM | [1][2] |
| Cynomolgus Monkey | Calcium Mobilization | 1.0 µM | [1][2] | ||
| AZ084 | Small Molecule | Not Specified | Binding Affinity (Ki) | 0.9 nM | [3] |
| Not Specified | Chemotaxis (AML cells) | 1.3 nM | [3] | ||
| Not Specified | Chemotaxis (DC) | 4.6 nM | [3] | ||
| Not Specified | Chemotaxis (T cells) | 5.7 nM | [3] | ||
| IPG-0521 | Monoclonal Antibody | Human, Mouse, Rat, Dog, Monkey | Signaling & Chemotaxis | Single-digit nM | [4][5] |
| LM-108 | Monoclonal Antibody | Human | Cell Binding (U2OS-hCCR8) | 0.25 nM | [6] |
| Human | Cell Binding (Jurkat) | 0.21 nM | [6] | ||
| SRF114 (Tagmokitug) | Monoclonal Antibody | Human | Cell Binding | pM affinity | [7] |
| Human | ADCC | pM EC50 | [7] | ||
| BAY 3375968 | Monoclonal Antibody | Human | ADCC & ADCP | Potent activity reported | [8][9][10][11] |
| HBM1022 | Monoclonal Antibody | Human, Cynomolgus Monkey | CCL1-induced Migration & Calcium Flux | Potent blockade reported | [12][13][14][15] |
| DT-7012 | Monoclonal Antibody | Human | Binding Affinity & Effector Functions | High affinity and potent functions reported | [16][17][18][19][20] |
Table 2: In Vivo Preclinical Efficacy of CCR8 Inhibitors
| Inhibitor | Model | Key Findings | Source |
| This compound | Primate Asthma Model | Ineffective at reducing airway eosinophilia, pro-inflammatory cytokines, or airway resistance. | [1][21] |
| AZ084 | Mouse Tumor Model | Inhibited Treg differentiation and tumor cell colonization in the lungs. | [3] |
| R243 | Mouse Models | Attenuated peritoneal adhesions and hapten-induced colitis. | [8] |
| BMS-986340 | Mouse Tumor Models | Demonstrated robust anti-tumor activity, both as a monotherapy and in combination with anti-PD-1. | [4][22] |
| SRF114 (Tagmokitug) | Mouse Tumor Models | Conferred robust anti-tumor activity and reshaped the TME to a more pro-inflammatory state. | [7][23][24][25][26] |
| BAY 3375968 | Murine Syngeneic Tumor Models | Showed strong monotherapeutic efficacy and enhanced anti-tumor activity in combination with immune checkpoint inhibitors. | [3][8][9][10][11] |
| IPG-0521 | Murine Syngeneic Cancer Models | Demonstrated excellent anti-tumor efficacy, which was enhanced when combined with a PD-1 antibody. | [4][5][27][28][29] |
| S-531101 | Human CCR8 Knock-in Mouse Tumor Models | Reduced tumor-infiltrating CCR8+ Tregs and induced potent anti-tumor activity. Combination with anti-PD-1 strongly suppressed tumor growth. | [22] |
| HBM1022 | Mouse Syngeneic and Humanized Models | Exhibited potent anti-tumor activity as a monotherapy and in combination with anti-PD(L)1 antibodies. | [12][13][14][15] |
| DT-7012 | Preclinical Monotherapy Model | Achieved a 100% complete response. | [16][17][18][19][20] |
| LM-108 | Murine Syngeneic and hCCR8 Knock-in Models | Showed strong anti-tumor activity as a single agent and synergized with a PD-1 antibody in a PD-1 resistant model. | [2][6][30][31][32] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the evaluation process for these inhibitors, the following diagrams illustrate the CCR8 signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the CCR8 signaling cascade upon CCL1 binding.
Caption: A typical workflow for the preclinical evaluation of CCR8 inhibitors.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of CCR8 inhibitors. Specific details may vary based on the laboratory and the specific compounds being tested.
Receptor Binding Assay (Competitive Binding)
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Objective: To determine the affinity of a test inhibitor for CCR8 by measuring its ability to compete with a labeled ligand.
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Materials: CCR8-expressing cells or membranes, radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) or a fluorescently labeled ligand, unlabeled test inhibitor, binding buffer, filtration apparatus.
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Procedure:
-
Incubate a fixed concentration of labeled ligand with CCR8-expressing preparations in the presence of increasing concentrations of the unlabeled test inhibitor.
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Allow the binding to reach equilibrium.
-
Separate bound from free ligand by rapid filtration.
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Quantify the amount of bound labeled ligand.
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Plot the percentage of specific binding against the log concentration of the test inhibitor to determine the IC50, which can then be converted to a Ki (inhibition constant).
-
Calcium Mobilization Assay
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Objective: To measure the ability of an inhibitor to block CCL1-induced intracellular calcium release.
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Materials: CCR8-expressing cells, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8), CCL1, test inhibitor, a microplate reader with fluorescence detection capabilities.
-
Procedure:
-
Load CCR8-expressing cells with a calcium-sensitive dye.
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Wash the cells to remove extracellular dye.
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Pre-incubate the cells with the test inhibitor or vehicle control.
-
Establish a baseline fluorescence reading.
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Stimulate the cells with CCL1 and record the change in fluorescence over time.
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Calculate the inhibitory effect of the compound on the CCL1-induced calcium flux.
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Chemotaxis Assay
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Objective: To assess the ability of an inhibitor to block the migration of CCR8-expressing cells towards a CCL1 gradient.
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Materials: CCR8-expressing cells, a chemotaxis chamber (e.g., Transwell plate), CCL1, test inhibitor, cell culture medium.
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Procedure:
-
Place CCL1 in the lower chamber of the chemotaxis plate.
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Pre-incubate CCR8-expressing cells with the test inhibitor or vehicle control.
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Add the cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
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Incubate the plate to allow for cell migration.
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Quantify the number of cells that have migrated to the lower chamber.
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Determine the inhibitory effect of the compound on cell migration.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Objective: To evaluate the ability of a CCR8-targeting antibody to induce the killing of CCR8-expressing target cells by effector cells.
-
Materials: CCR8-expressing target cells, effector cells (e.g., Natural Killer cells), test antibody, cell viability assay (e.g., LDH release assay, Calcein-AM release assay).
-
Procedure:
-
Label the target cells with a fluorescent dye or an enzyme for detection.
-
Co-culture the target cells with effector cells at a specific effector-to-target ratio.
-
Add the test antibody at various concentrations.
-
Incubate the co-culture for a defined period.
-
Measure the release of the label from the target cells as an indicator of cell lysis.
-
Calculate the percentage of specific lysis induced by the antibody.
-
Conclusion
The landscape of CCR8 inhibitors is rapidly evolving, with a strong focus on antibody-based therapies for cancer. While the small molecule this compound has demonstrated selective CCR8 inhibition, its in vivo efficacy in an asthma model was limited. In contrast, a multitude of monoclonal antibodies are showing promising preclinical anti-tumor activity, primarily through the depletion of immunosuppressive CCR8+ Tregs in the tumor microenvironment. The data presented in this guide highlights the significant potential of targeting CCR8 in immuno-oncology. Further clinical investigation will be crucial to determine the therapeutic value of these inhibitors in patients.
References
- 1. bms.com [bms.com]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class CCR8 antagonist IPG-051 displays good preclinical antitumor activity | BioWorld [bioworld.com]
- 5. <span>Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers.</span> - ASCO [asco.org]
- 6. lanovamedicines.com [lanovamedicines.com]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Harbour BioMed Announces IND Clearance for Novel G Protein-coupled Receptor HBM1022 Targeting CCR8 in the U.S.-HBM Holdings [harbourbiomed.com]
- 15. researchgate.net [researchgate.net]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. domaintherapeutics.com [domaintherapeutics.com]
- 18. Domain Therapeutics nominates CCR8 antibody candidate DT-7012 | BioWorld [bioworld.com]
- 19. domaintherapeutics.com [domaintherapeutics.com]
- 20. Antitumor Target: CCR8 Research Status [synapse.patsnap.com]
- 21. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface Oncology Presents New Preclinical Data on SRF114, a fully human anti-CCR8 antibody, at the AACR Annual Meeting 2023 - BioSpace [biospace.com]
- 24. seekingalpha.com [seekingalpha.com]
- 25. Surface Oncology Announces First Patient Dosed in a Phase 1/2 Study Evaluating SRF114, a Potential Best-In-Class Anti-CCR8 Antibody, in Patients with Advanced Solid Tumors | Nasdaq [nasdaq.com]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. ascopubs.org [ascopubs.org]
- 28. researchgate.net [researchgate.net]
- 29. CCR8 inhib News - LARVOL Sigma [sigma.larvol.com]
- 30. CCR8 expectations | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 31. LM-108 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 32. LM-108 | Advanced Drug Monograph | MedPath [trial.medpath.com]
A Comparative Guide to CCR8 Inhibitors: ML604086 vs. AZ084
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of the C-C chemokine receptor 8 (CCR8): ML604086 and AZ084. CCR8 has emerged as a promising therapeutic target in immunology and oncology, primarily due to its role in the function of regulatory T cells (Tregs) and Th2 cells. This document synthesizes available experimental data to objectively compare the efficacy, mechanism of action, and pharmacokinetic profiles of this compound and AZ084.
At a Glance: Key Differences
| Feature | This compound | AZ084 |
| Mechanism of Action | Selective CCR8 inhibitor | Potent, selective, and orally active allosteric CCR8 antagonist |
| Primary Indication Studied | Asthma | Cancer, Asthma |
| Reported Efficacy | Ineffective in a primate model of asthma | Effective in a mouse tumor model (reduces Treg differentiation and metastasis) |
| Oral Bioavailability | Poor | Good (in rats) |
Mechanism of Action
Both this compound and AZ084 target the CCR8 receptor, a G protein-coupled receptor (GPCR) that binds to the chemokine CCL1. However, their specific mechanisms of inhibition differ.
This compound is a selective inhibitor that directly competes with CCL1 for binding to CCR8.[1][2] This competitive antagonism blocks the downstream signaling cascade initiated by CCL1 binding, which includes calcium mobilization and cell migration.
AZ084 is described as a potent and selective allosteric antagonist of CCR8.[1][3][4] This means it binds to a site on the receptor distinct from the CCL1 binding site. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. Allosteric modulators can offer advantages in terms of specificity and the ability to modulate signaling in a more nuanced manner.
Efficacy Data
Direct head-to-head efficacy studies of this compound and AZ084 are not publicly available. The existing data is derived from studies in different disease models and species, making a direct comparison challenging.
In Vitro Potency
| Compound | Assay | Cell Line/System | Potency (IC₅₀ / Kᵢ) |
| This compound | CCL1-mediated chemotaxis | Cynomolgus monkey CCR8-expressing cells | IC₅₀: 1.3 µM[1] |
| CCL1-induced Ca²⁺ influx | Cynomolgus monkey CCR8-expressing cells | IC₅₀: 1.0 µM[1] | |
| AZ084 | CCR8 binding | Human primary T cells, Dendritic cells | Kᵢ: 0.9 nM[3][4] |
| Chemotaxis (AML cells) | AML cells | IC₅₀: 1.3 nM[1] | |
| Chemotaxis (Dendritic cells) | Dendritic cells | IC₅₀: 4.6 nM[1] | |
| Chemotaxis (T cells) | T cells | IC₅₀: 5.7 nM[1] |
Note: The different assays and cell systems used for each compound should be considered when interpreting these potency values.
In Vivo Efficacy
This compound in a Primate Model of Asthma:
In a study using a primate model of asthma, intravenous administration of this compound achieved over 98% inhibition of CCL1 binding to CCR8 on circulating T-cells.[5][6][7] However, this high level of target engagement did not translate into a significant reduction in airway eosinophilia, pro-inflammatory cytokine production, or improvements in airway resistance and compliance.[5][6][7] These findings suggest that CCR8 antagonism may not be an effective strategy for the treatment of asthma.
AZ084 in a Mouse Tumor Model:
In a subcutaneous Lewis Lung Carcinoma (LLC) mouse model, intraperitoneal administration of AZ084 demonstrated significant anti-tumor efficacy.[1] The proposed mechanism is the inhibition of Treg differentiation and subsequent reduction of tumor cell colonization in the lungs.[1] Specifically, AZ084 was shown to reduce the number of CD4+Foxp3+ Tregs in the lungs of mice pre-injected with LLC-derived exosomes.[1]
Pharmacokinetics
| Compound | Oral Bioavailability | Species |
| This compound | Poor (F=2%)[8] | Rat |
| AZ084 | Good (>70%)[1] | Rat |
The poor oral bioavailability of this compound limits its potential for oral administration, whereas AZ084's favorable pharmacokinetic profile in rats suggests its suitability for oral dosing.[1][8]
Experimental Protocols
This compound: Primate Model of Asthma
-
Model: Cynomolgus monkeys with allergic asthma induced by Ascaris suum antigen challenge.[5][6][7]
-
Dosing: this compound administered via intravenous infusion.[5][6][7]
-
Endpoints:
-
Pharmacokinetics and systemic CCR8 inhibition (measured by CCL1 binding to circulating T-cells).[5][6][7]
-
Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid.[5][6][7]
-
Levels of Th2 cytokines (IL-4, IL-5, IL-13) and mucus in BAL fluid.[5][6][7]
-
Airway resistance and compliance measured before and after allergen challenge and in response to methacholine.[5][6][7]
-
AZ084: Mouse Tumor Model
-
Model: C57BL/6 mice with subcutaneous LLC tumors.[1]
-
Dosing: AZ084 administered intraperitoneally every third day.[1]
-
Endpoints:
Conclusion
This compound and AZ084 are both inhibitors of the CCR8 receptor but exhibit distinct pharmacological profiles and have been evaluated in different therapeutic contexts. This compound, a selective CCR8 inhibitor with poor oral bioavailability, was found to be ineffective in a primate model of asthma despite high target engagement.[5][6][7][8] In contrast, AZ084, a potent, orally bioavailable allosteric antagonist of CCR8, has shown promising anti-tumor efficacy in a mouse model by modulating the tumor microenvironment through the inhibition of Treg differentiation.[1]
The available data suggests that while CCR8 remains a target of interest, the therapeutic success of its inhibitors may be highly dependent on the specific disease indication and the pharmacological properties of the compound. The contrasting results between this compound in asthma and AZ084 in oncology highlight the need for further research to fully elucidate the role of the CCL1-CCR8 axis in different pathologies and to develop optimized inhibitors for specific therapeutic applications. Future head-to-head studies in various disease models will be crucial for a definitive comparison of the efficacy of these and other CCR8 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to CCR8 Chemotaxis Inhibitors: ML604086 vs. R243
For researchers, scientists, and drug development professionals, the targeted inhibition of chemokine receptors is a pivotal strategy in modulating immune responses and combating various pathologies. Among these, the C-C chemokine receptor 8 (CCR8) has emerged as a significant target, particularly in the context of inflammatory diseases and cancer. This guide provides a comparative overview of two small molecule inhibitors of CCR8-mediated chemotaxis: ML604086 and R243.
This document synthesizes available experimental data to objectively compare the performance of these two compounds. It includes a summary of their inhibitory activities, detailed experimental methodologies for assessing chemotaxis, and a visualization of the underlying signaling pathways.
Performance Comparison of this compound and R243
Both this compound and R243 function as antagonists to the CCR8 receptor, thereby inhibiting the biological effects initiated by its primary ligand, CCL1. This inhibition effectively blocks the downstream signaling cascades that lead to cellular chemotaxis. While both compounds target the same receptor, their reported inhibitory activities and the scope of their characterization differ in the available literature.
| Compound | Target | Mechanism of Action | Reported In Vitro Activity |
| This compound | CCR8 | Selective inhibitor of CCL1 binding to CCR8 | - Inhibits CCL1-mediated chemotaxis with an IC50 of 1.3 µM. - Inhibits CCL1-induced increases in intracellular Ca2+ concentrations with an IC50 of 1.0 µM.[1] |
| R243 | CCR8 | Potent and selective antagonist of the CCL1/CCR8 interaction | - Inhibits CCR8 signaling and chemotaxis. - Demonstrates antinociceptive and anti-inflammatory effects in vivo.[2] - Attenuates secretion of TNF-α, IL-6, and IL-10 from peritoneal macrophages.[2] |
Note: A direct head-to-head comparison of this compound and R243 in the same experimental setting is not available in the reviewed literature. The provided data is based on separate studies.
Signaling Pathway of CCR8-Mediated Chemotaxis
CCR8 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL1, initiates a signaling cascade through the inhibitory G protein (Gi). This activation leads to the dissociation of the G protein subunits, resulting in downstream signaling events that include the mobilization of intracellular calcium and the activation of pathways culminating in actin polymerization and cell migration. The inhibitors this compound and R243 act by blocking the initial binding of CCL1 to CCR8, thus preventing the initiation of this cascade.
Experimental Protocols
The following section details a representative experimental protocol for a chemotaxis assay designed to evaluate the inhibitory potential of compounds like this compound and R243.
Chemotaxis Inhibition Assay
This assay measures the ability of a compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
1. Cell Culture:
- Use a cell line endogenously expressing CCR8 or a cell line stably transfected with a CCR8 expression vector.
- Culture cells in appropriate media and conditions to ensure optimal growth and receptor expression.
2. Assay Setup (Transwell Assay):
- Utilize a multi-well plate with Transwell inserts (e.g., 5 µm pore size).
- The lower chamber will contain the chemoattractant (CCL1) and the test compound at various concentrations.
- The upper chamber will contain the CCR8-expressing cells.
3. Experimental Procedure:
- Prepare a stock solution of the test compound (this compound or R243) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compound in assay buffer.
- Add the diluted compound and a fixed concentration of CCL1 to the lower wells of the Transwell plate. Include a positive control (CCL1 only) and a negative control (buffer only).
- Harvest and resuspend the CCR8-expressing cells in assay buffer.
- Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 2-4 hours) to allow for cell migration.
4. Data Acquisition and Analysis:
- After incubation, remove the Transwell inserts.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate reader-based method after cell lysis and staining.
- Calculate the percentage of chemotaxis inhibition for each concentration of the test compound relative to the positive control.
- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
A[label="Prepare CCR8-expressing cells"];
B[label="Prepare CCL1 (chemoattractant)\nand test compounds (this compound/R243)"];
C [label="Add CCL1 and test compounds\nto lower chamber of Transwell plate"];
D [label="Add cell suspension\nto upper chamber (insert)"];
E [label="Incubate to allow cell migration"];
F [label="Quantify migrated cells\nin the lower chamber"];
G [label="Calculate % inhibition and IC50"];
A -> D;
B -> C;
C -> E;
D -> E;
E -> F;
F -> G;
}
Conclusion
Both this compound and R243 are valuable tools for studying the role of CCR8 in chemotaxis and related physiological and pathological processes. This compound is characterized by specific IC50 values for the inhibition of chemotaxis and calcium mobilization. R243 is described as a potent antagonist with demonstrated in vitro and in vivo anti-inflammatory effects. The choice between these inhibitors may depend on the specific experimental context, such as the need for a compound with a well-defined in vitro potency versus one with established in vivo activity. Further head-to-head studies would be beneficial for a more direct comparison of their efficacy.
References
A Comparative Guide: ML604086 vs. Anti-CCR8 Monoclonal Antibodies in CCR8-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the small molecule CCR8 inhibitor, ML604086, and the class of anti-CCR8 monoclonal antibodies. The comparison focuses on their distinct mechanisms of action, preclinical and clinical development landscapes, and the experimental data supporting their potential therapeutic applications.
Executive Summary
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, predominantly for its specific expression on highly immunosuppressive tumor-infiltrating regulatory T cells (Tregs) in the tumor microenvironment (TME).[1][2][3] This preferential expression makes it an attractive target for therapies aiming to selectively deplete these immunosuppressive cells to enhance anti-tumor immunity.[2][4] Two primary therapeutic modalities targeting CCR8 are currently under investigation: the small molecule inhibitor this compound and a growing pipeline of anti-CCR8 monoclonal antibodies.
This compound is a selective, small molecule antagonist that functions by inhibiting the binding of the chemokine ligand CCL1 to CCR8.[5] This action is intended to block CCR8-mediated signaling, which is involved in cell migration (chemotaxis) and intracellular calcium mobilization.[5] Its development has primarily been explored in the context of inflammatory diseases such as asthma.
Anti-CCR8 monoclonal antibodies , in contrast, are largely being developed for oncology indications. Their principal mechanism of action is not the blockade of signaling but the depletion of CCR8-expressing cells, primarily tumor-infiltrating Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7] Several candidates are progressing through preclinical and clinical trials, demonstrating promising anti-tumor activity.[7]
This guide will delve into the available data for both approaches, presenting a clear comparison of their characteristics to aid researchers in understanding their respective strengths and potential applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative anti-CCR8 monoclonal antibodies. Due to the different stages of development and therapeutic focuses, a direct head-to-head comparison in the same model is not available in the public domain.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | IC50 | Assay Type |
| CCL1-mediated Chemotaxis Inhibition | Cell line stably expressing cyno CCR8 | 1.3 µM | Chemotaxis Assay |
| CCL1-mediated Intracellular Ca2+ Increase Inhibition | Cell line stably expressing cyno CCR8 | 1.0 µM | Calcium Flux Assay |
Table 2: Preclinical and Clinical Landscape of Selected Anti-CCR8 Monoclonal Antibodies
| Antibody Name | Company/Developer | Mechanism of Action | Indication(s) | Development Phase |
| BMS-986340 | Bristol Myers Squibb | Treg depletion via enhanced ADCC | Solid Tumors | Phase 1/2 |
| S-531011 | Shionogi | Treg depletion via ADCC, neutralization of signaling | Cancer | Phase 1/2 |
| IPG7236 | Immunophage Biomedical | Antagonist | Cancer | Phase 1/2 |
| LM-108 | LaNova Medicines | Treg depletion | Solid Tumors | Phase 1 |
| SRF-114 | Vaccinex | Treg depletion | Solid Tumors | Phase 1 |
| BAY3375968 | Bayer | Treg depletion | Advanced Solid Tumors | Phase 1 |
| 2MW4691 | Treg depletion, CTLA-4 blockade | Cancer | Preclinical |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and anti-CCR8 monoclonal antibodies lies in their mechanism of action. This compound is a functional antagonist, while the antibodies are primarily depleting agents.
CCR8 Signaling Pathway
CCR8 is a G protein-coupled receptor (GPCR). Upon binding its primary ligand, CCL1, it initiates a signaling cascade that leads to cellular responses such as chemotaxis and calcium mobilization. This pathway is crucial for the migration of CCR8-expressing cells, like Tregs, into the tumor microenvironment.
This compound: A Functional Antagonist
This compound acts by competitively inhibiting the binding of CCL1 to CCR8. This prevents the conformational changes in the receptor necessary for G-protein activation and downstream signaling. Consequently, it inhibits chemotaxis and calcium flux in CCR8-expressing cells.
Anti-CCR8 Monoclonal Antibodies: Depleting Agents
The primary mechanism for the anti-tumor effect of anti-CCR8 monoclonal antibodies is the depletion of tumor-infiltrating Tregs.[4] These antibodies bind to CCR8 on the surface of Tregs. The Fc portion of the antibody is then recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, leading to ADCC and the elimination of the target Treg. Some antibodies may also possess neutralizing activity, blocking CCL1-mediated signaling.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chemotaxis Assay (Transwell Migration Assay)
This assay evaluates the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation: CCR8-expressing cells (e.g., Tregs or a stable cell line) are cultured and harvested. The cells are washed and resuspended in a serum-free medium.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber is filled with a medium containing the chemoattractant (e.g., CCL1). The upper chamber contains the cell suspension with or without the test compound (this compound).
-
Incubation: The plate is incubated for a period that allows for cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: The non-migrated cells in the upper chamber are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader after lysis and addition of a fluorescent dye.
-
Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the presence of the inhibitor to the number of migrated cells in the vehicle control.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
-
Cell Preparation: CCR8-expressing cells are harvested and washed.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) that can enter the cells. Inside the cell, the dye is cleaved to a form that is retained in the cytoplasm and fluoresces upon binding to calcium.
-
Assay Procedure: The dye-loaded cells are placed in a fluorometer or a flow cytometer. A baseline fluorescence reading is taken. The test compound (this compound) is added, followed by the addition of the agonist (CCL1).
-
Data Acquisition: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The inhibition of the calcium flux is determined by comparing the peak fluorescence intensity in the presence of the inhibitor to that of the vehicle control.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of an antibody to induce the killing of target cells by effector cells.
-
Cell Preparation:
-
Target Cells: CCR8-expressing cells are cultured and harvested. They are often labeled with a fluorescent dye or an isotope (e.g., 51Cr) for easy detection of lysis.
-
Effector Cells: Immune effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated from healthy donors.
-
-
Assay Setup: The target cells are incubated with varying concentrations of the anti-CCR8 monoclonal antibody.
-
Co-culture: The effector cells are then added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.
-
Incubation: The co-culture is incubated for several hours (typically 4-6 hours) to allow for cell killing.
-
Quantification of Cell Lysis: Cell lysis is measured by detecting the release of the label from the target cells into the supernatant. For non-radioactive methods, the activity of a cytosolic enzyme (e.g., lactate dehydrogenase) released upon cell lysis is measured.
-
Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous release (target cells with effector cells but no antibody) from the total release (target cells lysed with a detergent) and comparing it to the experimental release.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating these two classes of CCR8-targeting agents.
Conclusion
This compound and anti-CCR8 monoclonal antibodies represent two distinct strategies for targeting the CCR8 pathway. This compound, as a small molecule inhibitor of CCL1-CCR8 interaction, has been investigated for its potential in inflammatory conditions, though preclinical data in an asthma model were not promising. Its potential in oncology remains unexplored in publicly available literature.
In contrast, anti-CCR8 monoclonal antibodies have a clear and compelling rationale in immuno-oncology, with a primary mechanism of depleting immunosuppressive tumor-infiltrating Tregs. The wealth of preclinical data demonstrating anti-tumor efficacy, coupled with a robust pipeline of candidates in clinical trials, positions this class of therapeutics as a promising approach for the treatment of various cancers.
For researchers and drug developers, the choice between these modalities will depend on the therapeutic indication of interest. For oncology applications, the evidence strongly supports the development and investigation of anti-CCR8 monoclonal antibodies with potent ADCC activity. For inflammatory diseases, while this compound was not successful in the primate asthma model, the role of CCR8 in these conditions may still warrant further investigation with other therapeutic approaches, potentially including non-depleting, blocking anti-CCR8 antibodies. This guide provides a foundational understanding of the current landscape to inform future research and development in this exciting field.
References
- 1. Tumor-infiltrating regulatory T cell: A promising therapeutic target in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy. [repository.cam.ac.uk]
- 5. Expression of CCR8 is increased in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ML604086 in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CCR8 inhibitor ML604086 with other alternative compounds, supported by available experimental data. The information is intended to assist researchers in evaluating the specificity and suitability of this compound for their studies.
Introduction to this compound
This compound is a selective, small-molecule inhibitor of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 and its primary ligand, CCL1, play a significant role in mediating the migration of various immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs). By blocking the interaction between CCL1 and CCR8, this compound inhibits downstream signaling pathways, leading to a reduction in chemotaxis and intracellular calcium mobilization.
Comparative Analysis of CCR8 Inhibitors
Table 1: Comparison of in vitro Potency of Selected CCR8 Antagonists
| Compound | Assay Type | Cell Line | Potency | Citation(s) |
| This compound | Chemotaxis | Cynomolgus CCR8-expressing | IC50 = 1.3 µM | [1] |
| This compound | Calcium Flux | Cynomolgus CCR8-expressing | IC50 = 1.0 µM | [1] |
| SB-649701 | Calcium Release | Human CCR8 | pIC50 = 7.7 | [2] |
| IPG7236 | Tango Assay | CCR8-overexpressing cells | IC50 = 24.3 nM | [3] |
| NS-15 | Calcium Release | IC50 = 2 nM | [2] | |
| NS-15 | Cell Migration | IC50 = 16 nM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and pIC50 (-log(IC50)) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 or a higher pIC50 value indicates a more potent inhibitor.
Specificity Profile of this compound
A complete, publicly available off-target screening panel for this compound is not available. However, one known off-target activity has been reported.
Table 2: Known On-Target and Off-Target Activity of this compound
| Target | Activity | Concentration | Citation(s) |
| CCR8 | Inhibition of CCL1-mediated chemotaxis and calcium flux | IC50 = 1.0 - 1.3 µM | [1] |
| Serotonin Receptor 5HT1a | Inhibition | 30% inhibition at 10 µM, 70% inhibition at 30 µM | [1] |
This limited data suggests that while this compound is a potent CCR8 inhibitor, it may exhibit off-target effects at higher concentrations. A comprehensive screening against a panel of receptors, kinases, and ion channels is recommended to fully characterize its specificity profile.
Experimental Methodologies
Detailed protocols for key assays used to validate CCR8 inhibitor specificity are provided below.
Calcium Flux Assay Protocol
This protocol is designed to measure changes in intracellular calcium concentration in response to CCR8 activation and its inhibition.
Materials:
-
CCR8-expressing cells (e.g., HEK293-CCR8, HUT78)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CCL1 (human recombinant)
-
This compound and other test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Culture CCR8-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in HBSS with HEPES at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal volume of 0.04% Pluronic F-127 in HBSS with HEPES.
-
Add the loading buffer to the cell suspension and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS with HEPES to remove excess dye.
-
Resuspend the cells in HBSS with HEPES at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Performance:
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of diluted this compound or other test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading (Excitation: ~485 nm, Emission: ~525 nm).
-
Add 50 µL of CCL1 (at a final concentration that elicits a submaximal response, e.g., EC80) to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of cells treated with vehicle control.
-
Generate dose-response curves and calculate IC50 values for the inhibitors.
-
Chemotaxis Assay Protocol (Boyden Chamber)
This protocol measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
CCR8-expressing cells (e.g., primary T cells, HUT78)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
CCL1 (human recombinant)
-
This compound and other test compounds
-
Calcein-AM or other cell viability stain
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest CCR8-expressing cells as described for the calcium flux assay.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Incubate the cells with various concentrations of this compound or other test compounds for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis buffer containing CCL1 to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension (containing the test compounds) to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Cell Migration Quantification:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Migrated cells on the bottom of the membrane can be fixed, stained (e.g., with DAPI), and counted under a microscope.
-
Alternatively, for a higher-throughput method, lyse the migrated cells and quantify them using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the number of migrated cells for each condition.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control.
-
Generate dose-response curves and calculate IC50 values.
-
Signaling Pathways and Experimental Workflows
Visual representations of the CCR8 signaling pathway and experimental workflows are provided below to aid in understanding the mechanism of action and experimental design.
Caption: CCR8 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Calcium Flux Assay.
References
A Head-to-Head Comparison of ML604086 and ZK756326 in Targeting the CCR8 Receptor
For Immediate Release
This guide provides a detailed comparative analysis of two key research compounds, ML604086 and ZK756326, which target the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses, making it a focal point for drug discovery in immunology and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their opposing mechanisms, supported by available experimental data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Executive Summary
This compound and ZK756326 represent two distinct pharmacological approaches to modulating CCR8 activity. This compound is a selective inhibitor (antagonist) of CCR8, designed to block the receptor's function by preventing the binding of its natural ligand, CCL1. In contrast, ZK756326 is a nonpeptide agonist , which mimics the action of CCL1 to activate the receptor and its downstream signaling pathways. This fundamental difference in their mechanism of action dictates their potential therapeutic applications, with antagonists like this compound being investigated for conditions where CCR8 activity is detrimental, and agonists like ZK756326 being used to probe the receptor's function and potential therapeutic benefits of its activation.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and ZK756326 from various in vitro studies. It is important to note that these values are derived from different experimental systems and should be considered in that context.
| Parameter | This compound (Antagonist) | ZK756326 (Agonist) | Reference |
| Mechanism of Action | Selective CCR8 inhibitor; blocks CCL1 binding.[1][2][3] | Nonpeptide CCR8 agonist; mimics CCL1.[4][5][6][7][8] | |
| IC50 (CCL1 Binding) | 1.0 µM (cyno CCR8)[1] | 1.8 µM (human CCR8), 2.6 µM (mouse CCR8)[5][8] | [1][5][8] |
| IC50 (Chemotaxis) | 1.3 µM (cyno CCR8, CCL1-mediated)[1] | Not applicable (agonist) | [1] |
| EC50 (Functional Assay) | Not applicable (antagonist) | 245 nM[9] | [9] |
| Effect on Intracellular Ca2+ | Inhibits CCL1-mediated increase (IC50 = 1.0 µM)[1] | Elicits an increase in a dose-responsive manner.[5] | [1][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental setups used to evaluate these compounds, the following diagrams are provided.
CCR8 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CCR8 receptor upon activation by an agonist like ZK756326, and the point of inhibition by an antagonist like this compound.
References
- 1. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unique Chemotactic Response Profile and Specific Expression of Chemokine Receptors Ccr4 and Ccr8 by Cd4+Cd25+ Regulatory T Cells | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. ibidi.com [ibidi.com]
- 8. Cryo-EM structure and biochemical analysis of human chemokine receptor CCR8 | bioRxiv [biorxiv.org]
- 9. Khan Academy [khanacademy.org]
Comparative Analysis of ML604086 Cross-Reactivity with Chemokine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemokine receptor antagonist ML604086, with a focus on its cross-reactivity profile. The information is intended to assist researchers and professionals in drug development in evaluating the selectivity of this compound.
This compound has been identified as a selective inhibitor of the C-C chemokine receptor 8 (CCR8).[1][2] It effectively inhibits the binding of the natural ligand, CCL1, to CCR8 on circulating T-cells.[1][2] Functional assays have demonstrated its ability to suppress CCL1-mediated chemotaxis and increases in intracellular calcium concentrations.[1][2] While characterized as selective, publicly available data on its broad cross-reactivity against a comprehensive panel of other chemokine receptors is limited. However, off-target activity has been reported for the serotonin receptor 5HT1a.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary target, CCR8, and the identified off-target receptor, 5HT1a.
| Target Receptor | Assay Type | Species | Ligand/Stimulus | Parameter | Value | Reference |
| CCR8 | Chemotaxis | Cynomolgus Monkey | CCL1 | IC50 | 1.3 µM | [1] |
| CCR8 | Intracellular Ca²⁺ Increase | Cynomolgus Monkey | CCL1 | IC50 | 1.0 µM | [1] |
| 5HT1a | Not Specified | Not Specified | Not Specified | % Inhibition @ 10 µM | 30% | [1] |
| 5HT1a | Not Specified | Not Specified | Not Specified | % Inhibition @ 30 µM | 70% | [1] |
Experimental Protocols
Detailed below are generalized protocols for the key assays used to characterize the activity and selectivity of chemokine receptor antagonists like this compound.
Radioligand Binding Assay (Competitive)
This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the chemokine receptor of interest (e.g., CCR1, CCR2, CCR3, etc.) are cultured to a sufficient density.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL3 for CCR1).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist for that receptor.
-
Total binding is determined in the absence of any competitor.
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon receptor activation.
-
Cell Preparation:
-
Use a cell line stably expressing the chemokine receptor of interest.
-
Harvest the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. Probenecid may be included to prevent dye leakage.[3]
-
-
Assay Procedure:
-
Plate the dye-loaded cells in a 96-well plate.
-
Add varying concentrations of the test compound (this compound) and incubate for a short period.
-
Stimulate the cells with a pre-determined EC50 concentration of the cognate chemokine ligand for the receptor being tested.
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR system).
-
-
Data Analysis:
-
Calculate the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the test compound by plotting the inhibition of the calcium response against the compound concentration.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.
-
Cell Preparation:
-
Use a cell line or primary cells that express the chemokine receptor of interest and are known to migrate in response to its ligand.
-
Resuspend the cells in assay medium.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Add the chemokine ligand to the lower chamber.
-
In the upper chamber, add the cell suspension that has been pre-incubated with different concentrations of the test compound (this compound).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain and count the cells that have migrated to the lower side of the membrane or have fallen into the lower chamber. This can be done using a plate reader after cell lysis and addition of a fluorescent dye, or by direct cell counting via flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Experimental Workflow for Assessing Cross-Reactivity
Caption: A generalized workflow for determining the cross-reactivity of a compound like this compound against a panel of chemokine receptors.
CCR8 Signaling Pathway Inhibition
Caption: A simplified diagram illustrating the inhibition of the CCL1/CCR8 signaling pathway by this compound, leading to the blockade of downstream events such as calcium mobilization and chemotaxis.
References
A Comparative Analysis of Small Molecule CCR8 Antagonists in Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology, primarily due to its specific expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][2] Antagonizing CCR8 is a promising strategy to selectively deplete or inhibit the function of these intratumoral Tregs, thereby enhancing the body's immune response against cancer. This guide provides a comparative analysis of key small molecule CCR8 antagonists currently in preclinical and early clinical development, with a focus on their performance backed by experimental data.
Quantitative Comparison of Small Molecule CCR8 Antagonists
The following table summarizes the in vitro potency of several leading small molecule CCR8 antagonists. The data is compiled from various publicly available sources and presented to facilitate a direct comparison of their activity in key functional assays.
| Compound Name/Series | Target | Assay Type | Species | IC50 / pIC50 / Ki | Reference |
| IPG7236 | Human CCR8 | Tango (β-arrestin recruitment) | Human | IC50: 24 nM | [3][4] |
| Human CCR8 | Calcium Mobilization | Human | IC50: 24.3 nM | [4] | |
| Human CCR8 | Chemotaxis (CCL1-induced) | Human | IC50: 33.8 nM | [3][4][5] | |
| AZ084 | Human CCR8 | Binding Assay | Human | Ki: 0.9 nM | [2][6][7][8] |
| Human CCR8 | Chemotaxis (AML cells) | Human | IC50: 1.3 nM | [7][9] | |
| Human CCR8 | Chemotaxis (Dendritic cells) | Human | IC50: 4.6 nM | [7][9] | |
| Human CCR8 | Chemotaxis (T cells) | Human | IC50: 5.7 nM | [7][9] | |
| SB-649701 | Human CCR8 | Calcium Mobilization | Human | pIC50: 7.7 | [1][6] |
| Human CCR8 | Chemotaxis (HUT78 T cell line) | Human | pIC50: 6.3 | [1] | |
| Human CCR8 | Chemotaxis (Th2 cells) | Human | pIC50: 7.0 | [1] | |
| Naphthalene Sulfonamide (NS-15) | Human CCR8 | Binding Assay | Human | Ki: 1.6 nM | [1] |
| Human CCR8 | Calcium Mobilization | Human | IC50: 2 nM | [1] | |
| Human CCR8 | Chemotaxis (CCL1-induced) | Human | IC50: 16 nM | [1] |
Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50. Ki is the inhibitory constant.
Key Experimental Methodologies
The data presented above is derived from a series of well-established in vitro assays designed to characterize the potency and mechanism of action of CCR8 antagonists. Below are detailed descriptions of the typical protocols for these key experiments.
Radioligand Binding Assay
This assay is employed to determine the affinity of a test compound for the CCR8 receptor. It typically involves the use of a radiolabeled ligand (e.g., ¹²⁵I-CCL1) that binds to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CCR8 receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (the test compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Upon activation by its ligand CCL1, the G-protein coupled receptor CCR8 triggers a downstream signaling cascade that results in an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this calcium influx.
Protocol Outline:
-
Cell Culture: Cells expressing CCR8 (either endogenously or through transfection) are cultured in 96-well or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The test antagonist at various concentrations is added to the wells and incubated for a specific period.
-
Agonist Stimulation: The natural CCR8 ligand, CCL1, is added to the wells to stimulate calcium release.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's ability to inhibit the CCL1-induced calcium signal is quantified to determine its IC50 value.
Chemotaxis Assay
A primary function of chemokine receptors like CCR8 is to direct the migration of immune cells towards a chemokine gradient. The chemotaxis assay assesses the ability of an antagonist to block this cell migration.
Protocol Outline:
-
Cell Preparation: A suspension of CCR8-expressing cells (e.g., primary T cells or a relevant cell line) is prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber is filled with media containing CCL1 and varying concentrations of the antagonist.
-
Cell Migration: The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane. The plate is incubated to allow the cells to migrate through the membrane towards the CCL1 gradient.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or a cell viability assay.
-
Data Analysis: The inhibitory effect of the antagonist on cell migration is determined, and an IC50 value is calculated.
Visualizing CCR8 Signaling and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: CCR8 signaling pathway initiated by CCL1 binding.
Caption: Workflow for evaluating small molecule CCR8 antagonists.
References
- 1. tandfonline.com [tandfonline.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. IPG7236 | CCR8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
ML604086: A Comparative Analysis of Efficacy in Primate and Rodent Cell Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8), with a focus on its activity in primate versus rodent cell lines. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to support further research and development.
Executive Summary
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro efficacy of this compound.
| Parameter | Cell Line | Ligand | IC50 Value | Reference |
| CCL1-mediated Chemotaxis | Stably expressing cynomolgus CCR8 | CCL1 | 1.3 µM | [5] |
| CCL1-mediated Intracellular Ca2+ increase | Stably expressing cynomolgus CCR8 | CCL1 | 1.0 µM | [5] |
Note: Data on the direct inhibitory effect of this compound on murine CCR8-expressing cell lines is not currently available in the reviewed literature. The species-specific interaction between CCL1 and CCR8 complicates direct comparisons.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments used to assess this compound efficacy are provided below.
Chemotaxis Assay
This protocol is a standard method for assessing the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Objective: To determine the IC50 value of this compound in inhibiting CCL1-induced cell migration.
Materials:
-
CCR8-expressing cells (e.g., stably transfected cell line)
-
This compound
-
Recombinant CCL1 (species-specific)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., flow cytometer, hemocytometer)
Procedure:
-
Culture CCR8-expressing cells to the appropriate density.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in chemotaxis buffer.
-
Resuspend the cells in chemotaxis buffer.
-
In the lower chamber of the 24-well plate, add chemotaxis buffer containing CCL1 at a concentration known to induce migration.
-
In the upper chamber (Transwell insert), add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the upper chamber. The migrated cells in the lower chamber are then collected and counted using a flow cytometer or other cell counting methods.
-
The percentage of inhibition is calculated for each this compound concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon GPCR activation.
Objective: To determine the IC50 value of this compound in inhibiting CCL1-induced calcium flux.
Materials:
-
CCR8-expressing cells
-
This compound
-
Recombinant CCL1 (species-specific)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the CCR8-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject CCL1 into the wells to stimulate the cells and continue recording the fluorescence signal over time.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured.
-
The percentage of inhibition of the calcium response is calculated for each this compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
The binding of the chemokine ligand CCL1 to its receptor CCR8, a G protein-coupled receptor, initiates a signaling cascade that leads to cellular responses such as chemotaxis and calcium mobilization. This compound acts by blocking this initial binding step.
Caption: CCR8 signaling pathway initiated by CCL1 binding.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the efficacy of this compound in vitro involves a series of steps from cell culture to data analysis.
References
ML604086: A Comparative Analysis of a CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the C-C chemokine receptor 8 (CCR8) antagonist, ML604086. It objectively compares its performance with other alternatives and presents supporting experimental data to inform future research and development in immunology and oncology.
Introduction to CCR8 and its Therapeutic Potential
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor that plays a significant role in the migration and activation of various immune cells.[1][2] Its primary ligand is C-C motif chemokine ligand 1 (CCL1). The CCL1/CCR8 signaling axis is implicated in the pathogenesis of several inflammatory diseases, including asthma and atopic dermatitis, by promoting the recruitment of T helper type 2 (Th2) cells.[2] More recently, CCR8 has emerged as a promising therapeutic target in oncology due to its high expression on tumor-infiltrating regulatory T cells (Tregs), which suppress the anti-tumor immune response.[1][3]
This compound: A Selective CCR8 Antagonist
This compound is a selective, small-molecule inhibitor of CCR8.[4][5][6] Its mechanism of action involves blocking the binding of CCL1 to CCR8, thereby inhibiting downstream signaling pathways that lead to chemotaxis and an increase in intracellular calcium concentrations.[4][5][6]
In Vitro Efficacy
This compound has demonstrated inhibitory activity in in vitro assays. In cell lines stably expressing cynomolgus CCR8, this compound inhibited CCL1-mediated chemotaxis with a half-maximal inhibitory concentration (IC50) of 1.3 µM and blocked the increase in intracellular calcium with an IC50 of 1.0 µM.[4]
Comparative Analysis of CCR8 Antagonists
The landscape of CCR8 antagonists includes other small molecules and monoclonal antibodies, each with distinct characteristics and stages of development.
| Compound/Antibody | Type | Mechanism of Action | In Vitro Potency | Key In Vivo Findings | Development Stage |
| This compound | Small Molecule | CCR8 Antagonist | IC50 (chemotaxis) = 1.3 µM; IC50 (Ca2+ influx) = 1.0 µM[4] | Ineffective in a primate model of asthma despite >98% receptor occupancy.[7][8] May promote neutrophil accumulation in a murine model of allergic enteritis.[7] | Preclinical |
| AZ084 | Small Molecule | Allosteric CCR8 Antagonist | Ki = 0.9 nM | Orally bioavailable. | Preclinical |
| IPG7236 | Small Molecule | CCR8 Antagonist | IC50 (Tango assay) = 24 nM; IC50 (chemotaxis) = 33.8 nM | Showed anti-tumor efficacy in a humanized mouse xenograft model of breast cancer. | Clinical Trials |
| Anti-CCR8 Antibodies | Monoclonal Antibody | CCR8 Antagonist / Treg Depletion | High affinity (pM range) | Potent anti-tumor efficacy in mouse models through Treg depletion.[3] | Clinical Trials |
In Vivo Studies of this compound
Primate Model of Asthma
A key study evaluated the efficacy of this compound in a primate model of allergic asthma.
Murine Model of Allergic Enteritis
In a mouse model of ovalbumin-induced allergic enteritis, the role of CCR8 was investigated. While CCR8 deficiency was associated with reduced eosinophil accumulation, treatment with this compound was suggested to potentially promote the accumulation of neutrophils in the inflamed intestinal tissues.[7] This suggests that CCR8 blockade may not be a suitable therapeutic approach for allergic enteritis.[7]
Experimental Protocols
Primate Model of Ascaris suum-Induced Asthma
This model utilizes cynomolgus monkeys naturally sensitized to Ascaris suum antigen.
-
Animal Selection: Cynomolgus monkeys with pre-existing sensitivity to Ascaris suum are identified.
-
Baseline Measurements: Prior to challenge, baseline bronchoalveolar lavage (BAL) is performed on one lung to collect cells and fluid.
-
Drug Administration: this compound or a vehicle control is administered via intravenous infusion.
-
Antigen Challenge: A segmental lung challenge with Ascaris suum antigen is administered to the opposite lung using a pediatric bronchoscope.[9]
-
Post-Challenge Assessment (24 hours):
-
BAL is performed on the challenged lung to assess pulmonary inflammation, including total and differential cell counts (eosinophils).[9]
-
BAL fluid is analyzed for Th2 cytokines (IL-4, IL-5, IL-13) and mucus levels.
-
Airway resistance and compliance are measured in response to the allergen and increasing concentrations of methacholine.[7][8]
-
Murine Model of Ovalbumin-Induced Allergic Enteritis
This model is established in BALB/c mice to study food allergy.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an alum adjuvant on day 0 and day 14.[10][11]
-
Challenge: Starting on day 28, mice are repeatedly challenged by intragastric administration of OVA every few days for a set period.[10][11]
-
Drug Administration: During the challenge phase, mice are treated with this compound or a vehicle control.
-
Assessment of Allergic Response:
-
Anaphylactic symptoms, such as changes in body temperature and diarrhea, are monitored.[10]
-
Serum levels of OVA-specific IgE, histamine, and mouse mast cell protease-1 (mMCP-1) are measured.[10]
-
Intestinal tissues are collected for histological analysis to assess inflammation, including eosinophil and neutrophil infiltration.
-
Human Breast Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of CCR8 antagonists like IPG7236.
-
Cell Line: Human breast cancer cell lines (e.g., MDA-MB-231) are used.[12]
-
Animal Model: Immunodeficient mice, such as Balb/c-nude or NOD/SCID mice, are utilized as hosts.[12][13]
-
Tumor Implantation: Human breast cancer cells are transplanted into the mammary fat pads of the mice.[12][13]
-
Drug Administration: Once tumors reach a specified volume, mice are treated with the CCR8 antagonist (e.g., IPG7236) or a vehicle control.
-
Efficacy Evaluation:
-
Tumor growth is monitored and measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissues are analyzed by immunohistochemistry or flow cytometry to assess the infiltration of immune cells, such as Tregs and CD8+ T cells.[12]
-
Visualizations
Caption: CCR8 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Primate Asthma Model.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 3. bms.com [bms.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a model of Ascaris Suum antigen-induced pulmonary inflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amelioration of Ovalbumin-Induced Food Allergy in Mice by Targeted Rectal and Colonic Delivery of Cyanidin-3-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML604086: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of ML604086, a selective CCR8 inhibitor.
According to the Safety Data Sheet (SDS) from GlpBio Technology, this compound is not classified as a hazardous substance or mixture[1]. However, it is imperative to follow standard laboratory safety protocols and local regulations for the disposal of all chemical waste.
Immediate Safety and Handling
Prior to disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses
-
Chemically resistant gloves
-
Laboratory coat
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations.
Step 1: Waste Segregation
Properly segregate waste containing this compound at the point of generation. Maintain separate, clearly labeled waste containers for different types of waste.
| Waste Type | Description | Container Type |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats. | Labeled, sealed container for chemical waste |
| Liquid Waste | Solutions containing this compound (e.g., in DMSO or other solvents), and contaminated rinseates. | Labeled, sealed, leak-proof solvent container |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Designated, puncture-resistant sharps container |
Step 2: Container Management
Ensure all waste containers are in good condition, compatible with their contents, and securely sealed to prevent leaks or spills. Each container must be clearly labeled with "this compound Waste" and a description of its contents (e.g., "Solid Waste," "Liquid Waste in DMSO").
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials pending disposal.
Step 4: Final Disposal
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in standard municipal trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
There are no specific experimental protocols that dictate unique disposal procedures for this compound. The key consideration is the nature of the waste generated (solid, liquid, or sharp) and adherence to universal precautions for chemical waste management. Always consult your institution's specific guidelines and the official Safety Data Sheet for any chemical before handling and disposal.
References
Personal protective equipment for handling ML604086
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of ML604086, a selective CCR8 inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory. This is in addition to standard laboratory practices and engineering controls.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. Provides protection from splashes. |
| Face Shield | Recommended when handling large quantities or if there is a significant splash risk.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | Should be fully buttoned to protect from spills.[3] |
| Chemical-Resistant Apron | Advised when handling larger volumes. | |
| Respiratory Protection | Not generally required with adequate ventilation. | Use a NIOSH-approved respirator if handling in a poorly ventilated area or if aerosolization is possible. |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot to protect against spills.[3] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Receiving | Inspect packaging for any signs of damage upon receipt. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing. |
| Preparation of Solutions | When preparing solutions, such as dissolving in DMSO, work in a chemical fume hood to minimize inhalation exposure.[4] |
| General Handling | Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and ensure environmental safety.
| Procedure | Action |
| Spill Response | 1. Evacuate the immediate area. 2. Wear appropriate PPE before cleanup. 3. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. 4. For large spills, contact your institution's environmental health and safety department. |
| Waste Disposal | 1. All waste contaminated with this compound must be treated as chemical waste. 2. Collect in a designated, labeled, and sealed container. 3. Do not dispose of down the drain or in regular trash.[5] 4. Follow all local, state, and federal regulations for chemical waste disposal.[6] |
| Container Decontamination | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
